Product packaging for copper;nickel(Cat. No.:CAS No. 12357-13-0)

copper;nickel

Cat. No.: B13448958
CAS No.: 12357-13-0
M. Wt: 122.24 g/mol
InChI Key: YOCUPQPZWBBYIX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry into Copper-Nickel Systems

The utilization of copper-nickel alloys predates the formal identification of nickel as an element. copper.org Ancient coins dating back to 235 BC in Bactria have been found to contain a copper-nickel composition, attesting to the long-standing recognition of this alloy's durability and corrosion resistance. copper.org In China, "white copper" (Paktong), a cupronickel alloy, has been known since approximately the third century BC. wikipedia.org European history credits Baron Axel Fredrik Cronstedt with first isolating elemental nickel in 1751 from a mineral dubbed "kupfernickel" by Saxon miners, who were frustrated by their inability to extract copper from it. wikipedia.orgnickelinstitute.org

Systematic academic inquiry into Cu-Ni alloys began to flourish in the late 19th and early 20th centuries. In 1895, the Physikalisch-Technische Reichsanstalt in Berlin published a paper on the "Electrical properties of Cu-Ni alloys," highlighting the importance of manganese additions for electrical engineering applications. copper.org A significant breakthrough occurred around 1925 when researchers discovered that adding iron to Cu-Ni alloys markedly improved their resistance to erosion corrosion in flowing seawater. copper.org This discovery paved the way for the development of the workhorse 90-10 and 70-30 Cu-Ni alloys, which became standard materials for naval condensers and seawater piping by the 1950s. nickelinstitute.org The ongoing evolution of research has focused on the influence of various alloying elements and advanced manufacturing techniques to further enhance the performance of these materials. mattech-journal.org

Significance of Copper-Nickel in Modern Material Science and Engineering

Copper-nickel alloys are indispensable in modern material science and engineering due to their unique combination of properties. Their paramount characteristic is their outstanding resistance to corrosion, particularly in marine environments. copper.org This resistance is attributed to the formation of a stable, protective surface film. ric.lk This makes them the material of choice for a vast array of marine applications, including:

Shipbuilding and Repair: Hulls, seawater cooling systems, bilge and ballast piping, and fire mains. wikipedia.orgnickelinstitute.orgcopper.org

Offshore Oil and Gas: Piping systems for seawater, cooling, and firewater, as well as sheathing for platform legs in splash zones. nickelinstitute.orgstirlings.com.au

Desalination Plants: Tubing for heat exchangers in both multi-stage flash (MSF) and multiple effect distillation (MED) facilities. nickelinstitute.orgwieland-diversified.com

Power Generation: Condensers, oil coolers, and auxiliary cooling systems in both fossil fuel and nuclear power plants. wikipedia.orgcopper.org

Beyond marine applications, the properties of Cu-Ni alloys lend themselves to other critical uses. Their durability and resistance to wear make them ideal for coinage. wieland-diversified.com They are also utilized in cryogenic applications due to their high ductility and thermal conductivity at very low temperatures. newzelindustries.comkupfer.de Furthermore, the inherent antimicrobial properties of copper-nickel alloys have led to their use as "touch materials" in healthcare settings to reduce cross-contamination. copper.orgcopper.org

Scope and Research Trajectories for the Chemical Compound Copper-Nickel

The scope of research on copper-nickel systems is broad, encompassing fundamental studies of their physical and chemical properties to the development of novel alloys and manufacturing processes. Current and future research trajectories are focused on several key areas:

Advanced Manufacturing: Investigating the feasibility of fabricating Cu-Ni alloys using additive manufacturing techniques like laser metal deposition and electron beam additive manufacturing to create complex geometries and functionally graded materials. researchgate.netmdpi.com

Alloy Development: The development of high-strength Cu-Ni alloys containing additional elements such as aluminum, chromium, and tin for demanding applications requiring enhanced resistance to abrasion, wear, and galling. copper.orgnickelinstitute.org Research also continues into the effects of trace elements on properties like strength and conductivity. mdpi.com

Corrosion Mechanisms: In-depth studies into the mechanisms of stress corrosion cracking (SCC) in various environments to further improve the long-term reliability of Cu-Ni components. mdpi.com This includes understanding the role of alloying elements and the formation of protective oxide layers. mdpi.com

Environmental and Catalytic Applications: Exploring the use of copper-nickel systems in environmental remediation and as catalysts. For instance, the development of copper-nickel oxides for supercapacitor applications is an active area of research. iosrjen.org Isotopic analysis is also being used as an innovative tool in the study of copper-nickel deposits. mdpi.com

The continued investigation into these areas promises to expand the applications of copper-nickel alloys and solidify their importance in advanced materials science.

Interactive Data Table: Common Copper-Nickel Alloys and Their Applications

Alloy CompositionCommon Name/DesignationKey PropertiesTypical Applications
90% Cu, 10% Ni90-10 Cu-Ni, C70600Excellent corrosion resistance, good fabricability, anti-biofoulingSeawater piping, heat exchangers, condensers, naval and commercial shipping. copper.orgnickelinstitute.org
70% Cu, 30% Ni70-30 Cu-Ni, C71500Higher strength and greater resistance to seawater flow than 90-10. copper.orgNaval condensers, high-pressure systems, desalination plants. nickelinstitute.org
Cu-Ni-Fe-Mn-Improved resistance to erosion corrosion in flowing seawater. copper.orgnickelinstitute.orgMarine heat exchangers and condensers. nickelinstitute.org
Cu-Ni-Al-High strength.Shafts, bearing bushes, fasteners, pump and valve components. nickelinstitute.org
Cu-Ni-Sn-High strength, wear resistance.Bearings, subsea connectors, valve components. nickelinstitute.org
Cu-Ni-Cr-High strength.Forgings, cast seawater pumps and valve components. nickelinstitute.org
Cu-Ni-Si-Excellent mechanical properties and adequate electrical conductivity. mdpi.comLead frames for integrated circuits. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuNi B13448958 copper;nickel CAS No. 12357-13-0

Properties

CAS No.

12357-13-0

Molecular Formula

CuNi

Molecular Weight

122.24 g/mol

IUPAC Name

copper;nickel

InChI

InChI=1S/Cu.Ni

InChI Key

YOCUPQPZWBBYIX-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Cu]

Origin of Product

United States

Advanced Synthesis Methodologies for Copper Nickel Architectures

Solution-Based Approaches for Copper-Nickel Nanostructures

Solution-based synthesis routes offer a versatile and cost-effective platform for the production of a variety of copper-nickel nanostructures. These methods allow for precise control over reaction parameters, enabling the formation of nanoparticles, multilayers, and composites with desired characteristics.

Electrodeposition Techniques for Copper-Nickel Multilayers and Nanoparticles

Electrodeposition is a widely utilized technique for creating alternate layers of copper and nickel on a conductive substrate, forming multilayered composites. core.ac.uk This method is valued for its ability to control layer thickness and composition by adjusting parameters such as electrolyte concentration, pH, and deposition potential. core.ac.uk A common approach involves the sequential deposition from different baths, such as a Watts bath for nickel and a sulphate or acidic bath for copper. core.ac.uknitrkl.ac.in To achieve adherent and homogeneous coatings, a copper undercoat is often deposited first, which improves metal distribution and reduces the need for extensive surface preparation. nitrkl.ac.in

The properties of electrodeposited Cu-Ni multilayers are significantly influenced by the deposition parameters. core.ac.uk For instance, the use of ultrasonic agitation during deposition can lower the internal stress of the plated material, leading to improved fatigue properties. core.ac.uk The resulting multilayer structures have applications in areas requiring high mechanical strength, and specific magnetic and electrical properties. core.ac.uk For example, multi-layer copper/nickel foam with a three-dimensional grid structure and high porosity has been prepared using electrodeposition on a polyurethane frame. scientific.net

Table 1: Electrodeposition Parameters for Cu-Ni Multilayers

ParameterBath for NickelBath for CopperPurpose/Effect
Electrolyte Watts bath core.ac.uknitrkl.ac.inSulphate or acidic bath core.ac.uknitrkl.ac.inProvides the metal ions for deposition.
Substrate Copper foil core.ac.uknitrkl.ac.inNickel layer core.ac.uknitrkl.ac.inServes as the conductive surface for deposition.
Agitation Magnetic stirring nitrkl.ac.inMagnetic stirring nitrkl.ac.inEnsures homogeneous, smooth, and adherent coatings. nitrkl.ac.in
Additives Not specifiedNot specifiedCan be used to modify deposit properties. core.ac.uk
Control Method Potentiostatic or galvanostatic core.ac.ukPotentiostatic or galvanostatic core.ac.ukControls the rate and potential of deposition.

This table summarizes common parameters used in the electrodeposition of Cu-Ni multilayers based on available research.

Hydrothermal and Solvothermal Synthesis of Copper-Nickel Composites

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline copper-nickel composite materials from solutions under elevated temperature and pressure. scirp.orgjim.org.cn These methods allow for the control of particle size, morphology, and crystal structure by tuning reaction parameters such as temperature, time, and precursor concentrations. scirp.orgresearchgate.net

In a typical hydrothermal synthesis, aqueous solutions of copper and nickel salts (e.g., chlorides or sulfates) are mixed and heated in a sealed autoclave. scirp.orgjim.org.cn The use of a solvent other than water characterizes the solvothermal method. For instance, ethylene (B1197577) glycol has been used as a solvent in the solvothermal synthesis of Cu-Ni nanoparticles, where it also acts as a reducing agent. mdpi.com The morphology of the resulting nanostructures can be tuned by varying the reaction time, leading to enhanced properties for applications like electrocatalysis. researchgate.net

Research has shown that increasing the hydrothermal reaction time can lead to a decrease in particle size and an increase in the content of specific phases like NiO and Ni0.75Cu0.25O, which can improve electrochemical activity. scirp.org Similarly, solvothermal synthesis has been employed to produce bimetallic nanoparticles by reacting copper and nickel precursors with a reducing agent like hydrazine (B178648) in a solvent such as ethylene glycol at elevated temperatures. mdpi.com

Table 2: Hydrothermal Synthesis Parameters for Cu-Ni Composites

ParameterValue/ConditionOutcomeReference
Precursors CuCl₂, NiCl₂Formation of NiO, CuO, and Ni₀.₇₅Cu₀.₂₅O phases scirp.org
Temperature 135°C, 150°CAffects crystallinity and electrochemical performance scirp.org
Time 10 h, 20 h, 30 hInfluences particle size and phase content scirp.org
Solvent WaterStandard for hydrothermal synthesis scirp.org
Post-treatment Calcination at 300°CTo obtain the final active material scirp.org

This table presents a summary of experimental conditions for the hydrothermal synthesis of copper-nickel composites.

Microemulsion and Polyol Reduction Methods for Bimetallic Copper-Nickel Nanoparticles

Microemulsion and polyol reduction methods are prominent "bottom-up" approaches for the synthesis of bimetallic copper-nickel nanoparticles with controlled size and composition. scirp.orgacs.org These techniques are valued for their ability to produce uniform nanoparticles with a narrow size distribution. mdpi.com

The microemulsion method involves creating a water-in-oil (W/O) system where fine aqueous microdroplets containing metal precursors are dispersed in a continuous oil phase, stabilized by a surfactant. mdpi.com The reduction of the metal salts within these nanoreactors leads to the formation of nanoparticles. For instance, Ni-Cu nanoparticles have been synthesized by the reduction of copper and nickel salts with potassium borohydride (B1222165) in a hexane/sodium oleate/water microemulsion. mdpi.com

The polyol method utilizes a high-boiling point poly-alcohol, such as ethylene glycol or tetraethylene glycol, which acts as both the solvent and a reducing agent. mdpi.comresearchgate.net A capping agent, like polyvinylpyrrolidone (B124986) (PVP), is often added to prevent agglomeration and control the size and shape of the nanoparticles. acs.org This method is considered a green and cost-effective route for synthesizing various metallic nanoparticles. acs.org The choice of polyol can significantly affect the morphology of the resulting nanoparticles, as the polyol chain length influences the nucleation and growth steps. researchgate.net

Table 3: Comparison of Microemulsion and Polyol Methods for Cu-Ni Nanoparticle Synthesis

FeatureMicroemulsion MethodPolyol Method
Principle Reduction within surfactant-stabilized aqueous droplets in oil. mdpi.comReduction of metal salts in a high-boiling poly-alcohol. researchgate.net
Typical Reductant Potassium Borohydride (KBH₄) mdpi.comThe polyol itself (e.g., ethylene glycol) researchgate.net
Stabilizer/Capping Agent Surfactants (e.g., sodium oleate) mdpi.comPolymers (e.g., Polyvinylpyrrolidone - PVP) acs.org
Advantages Precise control over nanoparticle size. mdpi.comGreen, cost-effective, good control over size, shape, and crystallinity. acs.org
Example Synthesis of 4-7 nm amorphous NiCu nanoparticles. mdpi.comPreparation of uniform Ni/Cu/Ag trimetallic nanoparticles. acs.org

This table provides a comparative overview of the microemulsion and polyol synthesis methods.

Solution Combustion Synthesis of Homogeneous and Phase-Segregated Copper-Nickel Nanoparticles

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient method for producing a variety of nanomaterials, including bimetallic copper-nickel nanoparticles. nih.govresearchgate.net This technique is based on a self-propagating, exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel, such as glycine (B1666218) or a mixture of hexamethylenetetramine and citric acid. nih.govresearchgate.net The process is known for its ability to yield fine, crystalline nanoparticles. researchgate.net

A key aspect of SCS is the fuel-to-oxidizer ratio, which significantly influences the properties of the synthesized nanoparticles. qu.edu.qa By carefully controlling this ratio and other synthesis parameters, it is possible to produce Cu-Ni nanoparticles with a high degree of phase homogeneity. nih.govacs.org However, the formation of phase-segregated nanoparticles can also occur, and understanding the mechanisms behind this is a subject of ongoing research. nih.govacs.org Studies combining experimental SCS with molecular dynamics simulations have suggested that phase segregation can be influenced by the clustering of atoms in the initial solution or during the gel formation stage. nih.govacs.org

The SCS method has been successfully used to synthesize Cu-Ni nanoparticles with varying molar ratios (e.g., Cu₂Ni, CuNi, and CuNi₂) and particle sizes typically in the range of 12-18 nm. nih.govacs.org The rapid nature of the combustion and cooling process is thought to contribute to the formation of homogeneous bimetallic structures. acs.org

Table 4: Parameters in Solution Combustion Synthesis of Cu-Ni Nanoparticles

ParameterDescriptionExampleReference
Oxidizers Metal nitratesCopper nitrate (B79036), Nickel nitrate nih.govacs.org
Fuel Organic compound that undergoes combustionGlycine, Hexamethylenetetramine/Citric acid nih.govresearchgate.netacs.org
Fuel-to-Oxidizer Ratio (φ) Molar ratio influencing reaction conditionsφ = 1.75 (fuel-rich) nih.govacs.org
Resulting Particle Size Diameter of the synthesized nanoparticles12-18 nm nih.govacs.org
Phase Composition Can be homogeneous or phase-segregatedHigh-homogeneous CuNi, Phase-segregated nanoparticles nih.govacs.org

This table outlines the key parameters and outcomes of the Solution Combustion Synthesis method for Cu-Ni nanoparticles.

Green Synthesis Pathways for Environmentally Benign Copper-Nickel Nanoparticle Production

Green synthesis has emerged as an eco-friendly, cost-effective, and sustainable alternative to conventional chemical and physical methods for producing nanoparticles. mdpi.commdpi.com This approach utilizes biological entities such as plant extracts, bacteria, or fungi as reducing and capping agents, avoiding the use of toxic chemicals. mdpi.comtubitak.gov.tr

For the synthesis of copper-nickel nanoparticles, extracts from various plant parts like seeds, leaves, or rhizomes have been successfully employed. researchgate.netresearchgate.net These extracts contain bioactive compounds such as alkaloids, flavonoids, and polyphenols that facilitate the reduction of metal ions to their nanoparticle form and stabilize them, preventing agglomeration. mdpi.commdpi.com

For example, aqueous seed extract from Myristica fragrans has been used to synthesize copper oxide (CuO), nickel oxide (NiO), and hybrid CuO-NiO nanoparticles. researchgate.net Similarly, Zingiber officinale (ginger) rhizome extract has served as a capping and reducing agent for producing Cu-Ni hybrid nanoparticles. researchgate.net The green synthesis route is typically carried out at ambient temperature and pressure, making it an energy-efficient process. mdpi.com The resulting nanoparticles often exhibit unique morphologies and properties, making them suitable for various biomedical and environmental applications. researchgate.netresearchgate.net

Table 5: Examples of Green Synthesis of Copper-Nickel Nanoparticles

Plant SourcePlant Part UsedMetal PrecursorsResulting NanoparticlesReference
Myristica fragransSeedNot specifiedCuO, NiO, and CuO-NiO hybrid nanoparticles researchgate.net
Zingiber officinaleRhizomeCuSO₄·5H₂O, NiCl₂·6H₂OCu-Ni hybrid nanoparticles researchgate.net
Calotropis giganteaNot specifiedNot specifiedNi NPs and NiO NPs tubitak.gov.tr

This table showcases different plant-based materials used for the green synthesis of copper and nickel-containing nanoparticles.

Solid-State and Vapor-Phase Fabrication of Copper-Nickel Materials

While solution-based methods are prevalent, solid-state and vapor-phase techniques offer alternative routes for fabricating copper-nickel materials, particularly for producing bulk porous structures or thin films.

A notable solid-state method involves a process of oxide reduction and expansion to create porous metal structures. advancedsciencenews.com This technique begins by mixing oxide particles (e.g., copper or nickel oxides) within a metallic matrix of copper, nickel, or their alloys. advancedsciencenews.com Upon heating, the oxides are reduced, generating pressure that causes the formation and expansion of pores within the metallic matrix. advancedsciencenews.com This method is scalable and can produce materials with fine microstructures and high porosity, which are valuable for applications in electrochemistry and as structural materials. advancedsciencenews.com

Vapor-phase fabrication methods, such as chemical vapor deposition (CVD) and vapor phase dealloying (VPD), are also employed. CVD is a commercial process for producing metal foams, though it typically results in larger pore sizes. advancedsciencenews.com Vapor phase dealloying is an environmentally friendly technique that utilizes the difference in saturated vapor pressures of elements to selectively sublimate one or more components from an alloy, creating a nanoporous structure. researchgate.net This method has been used to fabricate porous high-entropy alloys containing copper and nickel. researchgate.net

Mechanical Alloying for Copper-Nickel Powder Synthesis

Mechanical alloying (MA) is a solid-state powder processing technique that utilizes high-energy ball milling to produce alloyed powders from elemental starting materials. researchgate.netiust.ac.ir This method involves repeated welding, fracturing, and rewelding of powder particles, leading to the formation of a homogenous composite material with a controlled microstructure. researchgate.netresearchgate.net For copper-nickel systems, MA has been successfully employed to synthesize nanostructured solid solution alloy powders. iust.ac.ir

The process typically involves milling mixtures of elemental copper and nickel powders in a high-energy planetary ball mill. iust.ac.ir An inert atmosphere, such as argon, is often used to prevent oxidation of the powders during milling. iust.ac.ir A process control agent, like ethanol, may be added to prevent excessive agglomeration. iust.ac.ir The structural evolution of the powders during milling is monitored using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). researchgate.netscientific.net

Research has shown that the formation of the copper-nickel solid solution is progressive with increasing milling time. iust.ac.ir Initially, the diffraction peaks of the elemental powders broaden and decrease in intensity. iust.ac.ir As milling continues, new peaks emerge, indicating the formation of the Ni-Cu solid solution. iust.ac.ir The complete formation of a homogenous solid solution structure can be achieved in a relatively short milling time, for instance, after 3 hours of milling. iust.ac.ir The resulting alloy powders often exhibit a nanocrystalline structure, with crystallite sizes in the nanometer range. For example, a nanocrystalline Cu₂₇.₅Ni₇₂.₅ (at%) alloy with a crystallite size of around 10 nm has been synthesized using this method. osti.gov The grain size of the alloy is influenced by the milling time, generally decreasing as the milling duration increases. scientific.net

The characteristics of the final product, such as morphology, crystallite size, and lattice strain, are significantly influenced by both the milling time and the initial composition of the powder mixture. iust.ac.ir This method offers a low-cost route to producing nanostructured copper-nickel alloy powders with a high degree of chemical homogeneity. iust.ac.ir

Table 1: Parameters and Outcomes in Mechanical Alloying of Copper-Nickel Powders

Parameter Description Example Value/Finding Source(s)
Starting Materials Elemental powders of copper and nickel. >99.9% purity nickel and copper powders. iust.ac.ir
Milling Equipment High-energy planetary ball mill. Planetary ball mill operated at 300 rpm. iust.ac.ir
Milling Atmosphere Inert atmosphere to prevent oxidation. Argon atmosphere. iust.ac.ir
Process Control Agent Prevents agglomeration. 1 mL of ethanol. iust.ac.ir
Ball to Powder Ratio (BPR) Ratio of the weight of the milling balls to the powder. 30:1 iust.ac.ir
Milling Time Duration of the milling process. 1, 3, 16, and 30 hours. iust.ac.ir
Structural Evolution Progressive formation of solid solution with milling time. Complete solid solution formation after 3 hours. iust.ac.ir
Final Product Nanostructured Ni-Cu solid solution alloy powders. Nanocrystalline Cu₂₇.₅Ni₇₂.₅ alloy with ~10 nm crystallite size. osti.gov

Reactive Co-sputtering and Thin Film Deposition of Copper-Nickel Oxides

Reactive co-sputtering is a versatile thin-film deposition technique used to synthesize copper-nickel oxide films. This method involves sputtering a target composed of both copper and nickel in a reactive atmosphere containing oxygen. cambridge.orgcambridge.org The composition and properties of the resulting film can be controlled by adjusting various deposition parameters.

In one approach, a sectioned cathode made of copper and nickel hemicycles is used for reactive co-sputtering, which can create a combinatorial library of Cu-Ni oxides with a wide range of compositions. cambridge.orgcambridge.org The sputtering process is carried out in a reactive atmosphere of argon and oxygen. cambridge.org The oxygen partial pressure is a critical parameter that influences the oxidation states of the metals in the film. cambridge.org

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) are used to analyze the structure, morphology, and composition of the deposited films. cambridge.orgcambridge.org XRD studies have revealed the presence of various phases, including CuO, Cu₂O, NiO, and metallic Cu-Ni alloys, depending on the composition across the film library. cambridge.orgcambridge.org The microstructure of the films can also vary, with some regions exhibiting higher porosity and smaller grain sizes. cambridge.orgcambridge.org For instance, a distinct structural zone with higher surface porosity was observed in a composition range between Cu–14 at.% Ni and Cu–19 at.% Ni. cambridge.orgcambridge.org

Another method for preparing copper-nickel oxide thin films is by the thermal oxidation of a previously deposited metallic copper-nickel film. oatext.com In this process, a CuNi film is first deposited, for example, by DC magnetron sputtering, and then oxidized in an oxygen atmosphere at elevated temperatures. oatext.com The oxidation temperature plays a crucial role in determining the final composition and properties of the oxide film. oatext.com For example, stoichiometric CuNiO₂ films with a polycrystalline nature have been obtained by oxidizing sputtered Cu₅₀Ni₅₀ films at 350°C. oatext.com

The electrical and optical properties of the copper-nickel oxide films are also dependent on their composition and structure. For instance, the band gap energy of nickel-doped copper oxide films has been observed to increase with increasing nickel content. researchgate.net

Table 2: Reactive Sputtering and Thermal Oxidation Parameters for Copper-Nickel Oxide Films

Method Parameter Description Example Value/Finding Source(s)
Reactive Co-sputtering Target Source material for sputtering. Cu-Ni sectioned cathode. cambridge.orgcambridge.org
Reactive Atmosphere Gas mixture used during sputtering. Argon and oxygen. cambridge.org
Oxygen Partial Pressure Controls the oxidation state of the metals. 0.6 Pa. cambridge.org
Sputtering Time Duration of the deposition process. 190 min. cambridge.org
Resulting Phases Crystalline phases present in the film. CuO, Cu₂O, NiO, metallic Cu-Ni alloys. cambridge.orgcambridge.org
Thermal Oxidation Initial Film Metallic film to be oxidized. DC magnetron sputtered Cu₅₀Ni₅₀ film. oatext.com
Oxidation Temperature Temperature at which oxidation is carried out. 250-350°C. oatext.com
Resulting Compound Stoichiometric oxide formed. CuNiO₂ at 350°C. oatext.com
Crystallite Size Size of the crystalline grains in the film. 38 nm for films oxidized at 350°C. oatext.com
Electrical Resistivity A measure of the material's opposition to the flow of electric current. 7 Ωcm for CuNiO₂ films. oatext.com
Optical Band Gap The energy required to excite an electron from the valence band to the conduction band. 2.50 eV for CuNiO₂ films. oatext.com

Additive Manufacturing via Laser Powder-Directed Energy Deposition of Copper-Nickel Alloys

Additive manufacturing (AM), particularly Laser Powder-Directed Energy Deposition (L-DED), is an advanced technique for fabricating complex, three-dimensional metallic components, including those made from copper-nickel alloys. am-material.comasminternational.org L-DED utilizes a focused laser beam to create a melt pool on a substrate, into which metal powder is simultaneously fed and melted, building the part layer by layer. am-material.comsabanciuniv.edu This technology offers significant advantages, such as the ability to create intricate geometries and functionally graded materials. am-material.comsabanciuniv.edu

The successful deposition of copper-nickel alloys via L-DED requires careful optimization of process parameters, including laser power, scan speed, and powder feed rate. researchgate.net Due to the high reflectivity and thermal conductivity of copper, higher laser powers are often necessary to ensure complete melting of the powder. researchgate.net

L-DED has been used to produce functionally graded materials by combining copper alloys with other metals like Inconel 718. sabanciuniv.edu This is achieved by using multiple powder hoppers that can vary the composition of the fed powder during the deposition process. sabanciuniv.edu For example, a functionally graded material of CuSn10 and Inconel 718 has been fabricated to achieve desired thermomechanical properties by combining the high thermal conductivity of the copper alloy with the high strength and corrosion resistance of the nickel alloy. sabanciuniv.edu

The microstructure and mechanical properties of the additively manufactured copper-nickel parts are highly dependent on the processing conditions. Microscopic analysis of L-DED fabricated copper structures has shown the presence of fine, equiaxed grains. researchgate.net The resulting components can exhibit high relative densities, around 99.9%, and superior mechanical properties compared to conventionally manufactured counterparts. researchgate.net For instance, additively manufactured Cu-9Al-5Fe-5Ni alloys have demonstrated superior mechanical strength due to the formation of nanotwins within the microstructure. mdpi.com

Table 3: Process Parameters and Properties of L-DED Copper-Nickel Alloys

Parameter/Property Description Example Value/Finding Source(s)
AM Technology Specific additive manufacturing process used. Laser Powder-Directed Energy Deposition (L-DED). am-material.comasminternational.org
Materials Powders used in the deposition process. Inconel 718 and CuSn10 powders. sabanciuniv.edu
Laser Power Energy output of the laser. 600-1800 W for copper deposition. researchgate.net
Scan Speed The speed at which the laser moves across the powder bed. 5-11.6 mm/s. researchgate.net
Powder Feed Rate The rate at which powder is delivered to the melt pool. 4-8 g/min. researchgate.net
Relative Density The density of the fabricated part relative to the theoretical maximum density. ~99.9% for bulk Cu structures. researchgate.net
Microstructure The internal structure of the material at a microscopic level. Fine, equiaxed grains with an average size of 24.47 μm in bulk Cu. researchgate.net
Ultimate Tensile Strength (UTS) The maximum stress a material can withstand while being stretched or pulled. 277–288 MPa for bulk Cu structures. researchgate.net

Controlled Solid-State Dewetting for Complex Copper-Nickel Nanostructures

Solid-state dewetting (SSD) is a low-cost, bottom-up fabrication technique for creating complex and controlled nanostructures from thin films. programmaster.org The process occurs at temperatures below the material's melting point and is driven by the reduction of the film's surface energy. nih.govaip.org For copper and nickel thin films, SSD can be controlled to produce a variety of nanostructures with applications in electronics, magnetics, and catalysis. programmaster.org

The dewetting process involves the retraction of the thin film from the substrate, leading to the formation of holes that grow and coalesce, eventually resulting in the formation of disconnected particles. aip.org The final morphology of the dewetted structures is influenced by several factors, including the initial film thickness, annealing temperature, and the ambient atmosphere during annealing. programmaster.orgaip.org

Research has shown that the annealing ambient plays a crucial role in controlling the dewetting process and the resulting faceted shapes of the nanostructures. programmaster.org For example, annealing polycrystalline and single-crystal copper and nickel films in different atmospheres, such as hydrogen or carbon monoxide, leads to significantly different energy-minimizing shapes due to changes in the relative surface energies of different crystallographic orientations. programmaster.org

Furthermore, the substrate can actively participate in the dewetting process, a phenomenon known as reactive solid-state dewetting (RSSD). aip.org When Cu-Ni alloy thin films are annealed on a silicon substrate, the dewetting process is coupled with a chemical reaction between the film and the substrate, leading to the formation of silicide particles. aip.orgresearchgate.net The resulting structure is a combination of alloy and silicide particles, and their distribution and size depend on the annealing temperature. aip.orgresearchgate.net

A novel approach to control the dewetting process involves using structured substrates, such as silicon nanowire (SiNW) arrays. nih.govrsc.org During high-temperature annealing, the SiNWs can direct the dewetting of sputtered metal thin films (including copper and nickel) upwards, leading to the formation of uniformly sized, partial-spherical particles on the tops of the nanowires. nih.govrsc.org This method allows for the creation of ordered particle arrays with adjustable size and layout. nih.govrsc.org

Table 4: Parameters Influencing Solid-State Dewetting of Copper-Nickel Films

Parameter Influence on Dewetting Example Source(s)
Annealing Temperature Affects the rate of atomic diffusion and reaction with the substrate. Annealing of Cu-Ni films on Si at 300-700°C. aip.orgresearchgate.net
Annealing Atmosphere Alters surface energies and resulting nanostructure shapes. Annealing in hydrogen or carbon monoxide. programmaster.org
Substrate Type Can lead to reactive dewetting and the formation of new compounds. Silicon substrates leading to silicide formation. aip.orgresearchgate.net
Substrate Structure Can direct the dewetting process to form ordered arrays. Upward directed dewetting on silicon nanowire arrays. nih.govrsc.org
Initial Film Thickness Influences the onset and progression of dewetting. 50 nm Cu-Ni alloy film. aip.orgresearchgate.net

Synthesis of Specialized Copper-Nickel Compounds and Frameworks

Co-precipitation Routes for Copper-Nickel Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Copper-nickel based MOFs have garnered interest for various applications due to their tunable properties. A common and effective method for synthesizing these bimetallic MOFs is through co-precipitation. researchgate.netuobaghdad.edu.iq

The co-precipitation synthesis of a copper-nickel MOF, specifically CuNi-BTC (BTC = benzene-1,3,5-tricarboxylic acid), involves reacting precursor salts of both metals with the organic linker in a suitable solvent. researchgate.net For example, copper (II) nitrate trihydrate and nickel nitrate trihydrate can be used as the metal sources, while benzene-1,3,5-tricarboxylic acid serves as the organic linker. researchgate.net The synthesis is typically carried out at room temperature, and a modulator, such as triethanolamine (B1662121) (TEOA), can be added to influence the crystal growth and morphology. researchgate.net After the precipitation, the solid product is collected, washed, and dried. researchgate.netbohrium.com

Characterization of the resulting CuNi-BTC has shown that it possesses a crystalline structure similar to that of the well-known HKUST-1 (a copper-based MOF), with diffraction peaks appearing at similar 2θ angles. researchgate.net The incorporation of nickel into the copper-based framework is indicated by shifts in the diffraction peaks. researchgate.net The morphology of the synthesized CuNi-BTC is often octahedral. researchgate.net

The properties of the bimetallic MOF can be tailored by the ratio of the two metals. These materials exhibit significant porosity, with a reported BET surface area for one CuNi-BTC being 534 m²/g. researchgate.net The nitrogen adsorption-desorption isotherm often shows a type IV characteristic, which is indicative of a mesoporous material. researchgate.net

Table 5: Synthesis and Properties of a Co-precipitated Copper-Nickel MOF

Parameter/Property Description Finding Source(s)
Synthesis Method Technique used for MOF fabrication. Co-precipitation. researchgate.netuobaghdad.edu.iq
Precursors Starting chemical compounds. Copper (II) nitrate trihydrate, nickel nitrate trihydrate, benzene-1,3,5-tricarboxylic acid. researchgate.net
Modulator Additive to control crystal growth. Triethanolamine (TEOA). researchgate.net
Synthesis Temperature Temperature at which the reaction is performed. Room temperature. researchgate.net
Crystal Structure Arrangement of atoms in the crystal. Similar diffraction peaks to HKUST-1. researchgate.net
Morphology The shape and size of the crystals. Octahedral shape. researchgate.net
BET Surface Area A measure of the material's porosity. 534 m²/g. researchgate.net
Pore Volume The total volume of the pores. 0.044 cm³/g. researchgate.net
Pore Diameter The average size of the pores. 1.60 nm. researchgate.net

Fabrication of Copper-Nickel Dual-Atom Catalysts on Supports

Dual-atom catalysts (DACs) represent a frontier in catalysis, where two adjacent metal atoms act as the active sites. the-innovation.org The fabrication of copper-nickel DACs on a support material, such as graphene, has shown promise for enhancing electrochemical reactions like the oxygen evolution reaction (OER) in water splitting. ku.ac.ae The synergistic effect between the two different metal atoms can lead to superior catalytic performance compared to their single-atom counterparts. ku.ac.aemdpi.com

The synthesis of Cu-Ni DACs on graphene involves the dispersion of copper and nickel atoms across the surface of a graphene support. ku.ac.ae This can be achieved through various methods, with the resulting material characterized by advanced techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), high-resolution transmission electron microscopy (HR-TEM), and X-ray photoelectron spectroscopy (XPS) to confirm the atomic dispersion and chemical state of the metals. ku.ac.aeresearchgate.net

For example, copper-nickel dual-atom catalysts supported on reduced graphene oxide (CuNi/rGO) have been successfully developed. ku.ac.aeresearchgate.net The graphene support not only stabilizes the metal atoms but also enhances their activity by improving electron mobility. ku.ac.ae Electrochemical testing of these catalysts has demonstrated their effectiveness for the OER. The CuNi/rGO catalyst exhibited a low overpotential of 320 mV to achieve a current density of 10 mA cm⁻², indicating high energy efficiency. researchgate.net

Computational studies, such as density functional theory (DFT) calculations, provide further insight into the atomic-level interactions between the dual metal atoms and the support. ku.ac.ae These calculations have validated experimental results and explained the enhanced catalytic efficiency, attributing it to the unique electronic interaction between the copper and nickel atoms which facilitates a more efficient catalytic process. ku.ac.ae The rational design of such DACs, including the choice of support and the combination of metals, is crucial for optimizing their catalytic activity for specific reactions. mdpi.comacs.org

Table 6: Characteristics of a Copper-Nickel Dual-Atom Catalyst

Characteristic Description Finding Source(s)
Catalyst Type Classification of the catalytic material. Dual-Atom Catalyst (DAC). the-innovation.org
Active Metals The catalytically active elements. Copper and Nickel. ku.ac.ae
Support Material The material on which the active sites are dispersed. Graphene / Reduced Graphene Oxide (rGO). ku.ac.aeresearchgate.net
Characterization Techniques Methods used to analyze the catalyst. XRD, SEM, HR-TEM, XPS, EXAFS. researchgate.net
Catalytic Application The chemical reaction the catalyst is used for. Oxygen Evolution Reaction (OER) in water splitting. ku.ac.ae
Electrochemical Performance A measure of the catalyst's efficiency. Overpotential of 320 mV at 10 mA cm⁻² for CuNi/rGO. researchgate.net
Synergistic Effect The combined effect of the two metals is greater than the sum of their individual effects. Lowers the energy barrier for oxygen production. ku.ac.ae

Table 7: Compound Names

Compound Name
Copper
Nickel
Copper-Nickel
Copper-Nickel Oxides
Copper (II) nitrate trihydrate
Nickel nitrate trihydrate
Benzene-1,3,5-tricarboxylic acid
Triethanolamine
CuNi-BTC
HKUST-1
CuO
Cu₂O
NiO
CuNiO₂
Inconel 718
CuSn10
Cu-9Al-5Fe-5Ni
Silicon
Hydrogen
Carbon monoxide
Silicide
Argon
Ethanol

Advanced Characterization and Analytical Techniques for Copper Nickel Systems

Elemental and Compositional Probing of Copper-Nickel

Accurate determination of the elemental composition of copper-nickel alloys is crucial for ensuring they meet specifications and for understanding their properties. Several techniques are employed for this purpose, each with its own strengths in terms of sensitivity, spatial resolution, and quantification capabilities.

Commonly used techniques for elemental analysis of Cu-Ni systems include:

Energy Dispersive X-ray Spectroscopy (EDS or EDX): Often coupled with SEM, EDS provides semi-quantitative to quantitative elemental analysis of micro-volumes of the sample. It is particularly useful for mapping the elemental distribution across a surface. nih.govnorthwestern.edu

X-ray Fluorescence (XRF): XRF is a non-destructive technique that can perform bulk elemental analysis of a sample with high accuracy and precision. It is well-suited for quality control in the production of alloys.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive technique for determining the concentration of a wide range of elements, including trace impurities, in a sample that has been dissolved in a liquid.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS offers even lower detection limits than ICP-OES, making it ideal for the analysis of ultra-trace elements in high-purity copper-nickel materials.

Comparative studies have been conducted to evaluate the accuracy of different techniques for the quantitative analysis of Cu-Ni alloys. For a certified alloy with a known composition, various methods can provide results that are in good agreement with the certified values.

Interactive Data Table: Comparative Elemental Analysis of a Cu-Ni Alloy (Certified: 75% Cu, 25% Ni)

Analytical Technique Copper (Cu) Content (%) Nickel (Ni) Content (%)
Certified Value75.025.0
Energy Dispersive X-ray Spectroscopy (EDX)75.024.5
X-ray Fluorescence (XRF)73.024.7
Calibration Free LIBS (CF-LIBS)74.026.0
Laser Ablation-Time of Flight (LA-TOF)74.026.0

Data compiled from a comparative study by Ahmed, R., et al.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution and Compositional Homogeneity

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of materials. nanoscience.comwikipedia.org It operates by detecting the characteristic X-rays emitted from a sample when bombarded by a high-energy electron beam, typically within a Scanning Electron Microscope (SEM). nanoscience.comamericantestingservices.com Each element possesses a unique atomic structure, resulting in a distinct set of peaks in its X-ray emission spectrum, allowing for the identification of the elemental composition of the sample. wikipedia.org

In the context of copper-nickel alloys, EDS is instrumental for:

Elemental Mapping: Generating maps that visualize the spatial distribution of copper and nickel within the alloy, which is crucial for assessing the homogeneity of the mixture. nanoscience.com

Quantitative Analysis: Determining the relative abundance of copper and nickel, providing insights into the alloy's stoichiometry. wikipedia.org This is vital for ensuring the alloy meets specific compositional standards required for its intended application.

Phase Identification: In conjunction with imaging techniques, EDS can help identify and characterize different phases or precipitates that may be present within the Cu-Ni matrix, which can significantly influence the material's mechanical and corrosion properties.

The technique can analyze a localized area to provide point-specific compositional data or scan larger areas to create comprehensive elemental maps. nanoscience.comucr.edu The depth of analysis is influenced by the energy of the electron beam and the density of the sample. ucr.edu

Table 1: Illustrative EDS Data for a Cu-Ni Alloy

ElementWeight %Atomic %
Copper (Cu)70.568.2
Nickel (Ni)29.531.8

This interactive table provides a sample quantitative analysis of a copper-nickel alloy, showcasing the type of data obtained from an EDS measurement.

Auger Electron Spectroscopy (AES) for Surface Compositional Segregation

Auger Electron Spectroscopy (AES) is a highly surface-sensitive technique that analyzes the elemental composition of the top few atomic layers of a material. researchgate.net It involves irradiating the sample with a primary electron beam, which causes the emission of Auger electrons with energies characteristic of the elements present. researchgate.net Due to the shallow escape depth of these electrons, AES is particularly well-suited for studying surface phenomena. researchgate.net

For copper-nickel systems, AES is critical for investigating:

Surface Segregation: Determining if one element preferentially accumulates at the surface. This is a common phenomenon in alloys and can significantly impact properties like catalysis, corrosion, and adhesion.

Thin Film Analysis: Characterizing the composition and purity of thin films and coatings on Cu-Ni substrates.

Depth Profiling: When combined with ion sputtering to remove successive atomic layers, AES can provide a compositional profile as a function of depth, revealing the elemental distribution near the surface and at interfaces. researchgate.net

Research on copper alloys has demonstrated the utility of AES in examining perturbations of the d-bands and observing features related to the band-like density of d-states. ias.ac.in The high surface sensitivity of AES makes it an ideal technique for analyzing sub-50nm defects and identifying surface contaminants that could be the root cause of material failure. eag.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, chemical state, and electronic structure of the elements within the top 5-10 nm of a material's surface. wikipedia.orgbris.ac.uk The technique is based on the photoelectric effect, where irradiating a material with a beam of X-rays causes the emission of core-level electrons. wikipedia.org The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. carleton.edu

In the study of copper-nickel systems, XPS is employed to:

Determine Oxidation States: Distinguish between metallic copper (Cu⁰) and its oxidized forms (Cu⁺, Cu²⁺), as well as metallic nickel (Ni⁰) and its oxides or hydroxides (e.g., NiO, Ni(OH)₂). surfacesciencewestern.comsurfacesciencewestern.com This is crucial for understanding corrosion and catalytic processes.

Analyze Surface Chemistry: Identify the chemical species present on the surface, including contaminants and the composition of passive films that form on the alloy.

Investigate Electronic Structure: Provide insights into the valence band structure and the density of electronic states, which are important for understanding the alloy's electrical and catalytic properties.

The interpretation of XPS spectra for transition metals like nickel can be complex due to peak asymmetries, multiplet splitting, and shake-up satellite structures. surfacesciencewestern.comsurfacesciencewestern.com However, careful analysis and comparison with standard reference spectra allow for reliable chemical state quantification. surfacesciencewestern.com

Table 2: Representative XPS Binding Energies for Copper and Nickel Species

ElementChemical StateBinding Energy (eV) - 2p₃/₂ peak
CopperCu (metal)~932.7
CuO~933.6
Cu₂O~932.5
NickelNi (metal)~852.6
NiO~853.8
Ni(OH)₂~855.6

This interactive table presents typical binding energy ranges for different chemical states of copper and nickel, which are used for their identification in XPS analysis.

Dynamic Secondary Ion Mass Spectrometry (DSIMS) for Depth Profiling and Interfacial Analysis

Dynamic Secondary Ion Mass Spectrometry (DSIMS) is a highly sensitive surface analysis technique used for elemental and isotopic analysis. surfacesciencewestern.com It operates by bombarding the sample surface with a focused primary ion beam, which sputters atoms and small clusters of atoms from the surface. surfacesciencewestern.comnrel.gov A fraction of these sputtered particles are ionized and are then analyzed by a mass spectrometer. nrel.gov By continuously sputtering the sample, DSIMS can perform depth profiling with excellent depth resolution (from sub-nm to tens of nm) and exceptional detection limits, often in the parts-per-million to parts-per-billion range. nrel.govblue-scientific.com

Key applications of DSIMS for copper-nickel systems include:

Trace Element Detection: Identifying and quantifying trace elements and impurities within the alloy or at interfaces, which can have a significant impact on material properties. blue-scientific.com

Depth Profiling of Multilayer Structures: Accurately measuring the thickness and composition of individual layers in multilayered structures involving Cu-Ni alloys.

Interfacial Analysis: Investigating diffusion and segregation phenomena at the interface between a Cu-Ni alloy and another material or a coating. nrel.gov

The technique is inherently destructive due to the sputtering process. surfacesciencewestern.com The choice of primary ion beam (e.g., oxygen or cesium) can be used to enhance the secondary ion yield of positive or negative ions, respectively, optimizing the sensitivity for specific elements. blue-scientific.com

Synchrotron Micro X-ray Fluorescence for Localized Elemental Mapping

Synchrotron Micro X-ray Fluorescence (µ-XRF) is an advanced analytical technique that utilizes the intense and highly focused X-ray beams produced by a synchrotron source to excite a sample and cause it to emit fluorescent X-rays. copernicus.org The energy of these emitted X-rays is characteristic of the elements present, allowing for their identification and quantification. The key advantage of using a synchrotron source is the ability to achieve high spatial resolution, often down to the micrometer or even nanometer scale, and high sensitivity for trace elements. copernicus.orgnih.gov

For copper-nickel systems, synchrotron µ-XRF is particularly valuable for:

High-Resolution Elemental Mapping: Providing detailed maps of the distribution of major, minor, and trace elements within the microstructure of the alloy. copernicus.org This can reveal fine-scale compositional variations, micro-segregation, and the distribution of impurities that would be missed by conventional techniques.

Analysis of Inclusions: Characterizing the elemental composition of small inclusions or precipitates within the Cu-Ni matrix, which can be critical for understanding the material's performance and failure mechanisms. lu.se

Speciation Analysis: In some configurations, by tuning the incident X-ray energy around the absorption edge of an element (X-ray Absorption Near Edge Structure or XANES), it is possible to obtain information about the oxidation state and local chemical environment of that element. copernicus.org

Electrochemical and Spectroscopic Investigations of Copper-Nickel

Understanding the electrochemical behavior of copper-nickel alloys is essential for predicting their performance in corrosive environments and for applications in electrocatalysis and energy storage.

Cyclic Voltammetry and Chronopotentiometry for Electrochemical Performance

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. researchgate.netresearchgate.net The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes occurring at the electrode surface. researchgate.net

In the study of copper-nickel alloys, CV is used to:

Identify Redox Reactions: Determine the potentials at which the oxidation and reduction of copper and nickel species occur. For example, in alkaline solutions, CV can reveal the formation of various oxides and hydroxides such as Cu₂O, Cu(OH)₂, CuO, Ni(OH)₂, and Ni₂O₃. researchgate.netresearchgate.net

Evaluate Corrosion Behavior: Assess the passivation behavior of the alloy by observing the formation of protective oxide films and their stability over a range of potentials. Increasing nickel content in the alloy has been shown to retard the dissolution of copper due to the formation of a protective nickel hydroxide (B78521) passive film. researchgate.net

Study Electrocatalytic Activity: Investigate the catalytic properties of the alloy for specific electrochemical reactions by observing the catalytic currents in the voltammogram.

Chronopotentiometry (CP) is a galvanostatic technique where a constant current is applied to the working electrode, and the potential is monitored as a function of time. pineresearch.com This method is often used to study reaction mechanisms, kinetics, and for applications like electrodeposition and battery testing. pineresearch.comnih.gov

For copper-nickel systems, chronopotentiometry can be applied to:

Investigate Electrodeposition: Study the process of depositing Cu-Ni alloy films by analyzing the potential-time transients, which can provide information about the nucleation and growth mechanism.

Determine Transition Times: Measure the time it takes for the concentration of an electroactive species at the electrode surface to drop to zero, which is related to its bulk concentration.

Evaluate Charge/Discharge Characteristics: In the context of battery or supercapacitor electrodes made from copper-nickel materials, CP is used to assess their capacity and cycling stability under constant current conditions. scielo.br

Table 3: Summary of Electrochemical Techniques for Cu-Ni Analysis

TechniquePrincipleKey Information Obtained for Cu-Ni Systems
Cyclic Voltammetry (CV) Potential is swept and current is measured.Redox potentials, passivation behavior, formation of surface oxides/hydroxides, electrocatalytic activity.
Chronopotentiometry (CP) Current is held constant and potential is measured.Electrodeposition mechanisms, reaction kinetics, charge/discharge characteristics of electrode materials.

This interactive table summarizes the principles and applications of cyclic voltammetry and chronopotentiometry in the analysis of copper-nickel systems.

Overpotential and Current Density Measurements in Electrocatalytic Processes

The evaluation of electrocatalytic performance in copper-nickel (Cu-Ni) systems fundamentally relies on the precise measurement of overpotential (η) and current density (j). These parameters provide critical insights into the kinetics and efficiency of electrochemical reactions. Overpotential represents the additional potential required beyond the equilibrium potential to drive a reaction at a certain rate, while current density measures the rate of the reaction per unit area of the electrode. Key techniques employed for these measurements include cyclic voltammetry (CV), chronoamperometry, and Tafel analysis derived from linear sweep voltammetry (LSV).

Cyclic voltammetry is a versatile electroanalytical technique used to study the electrochemical behavior of Cu-Ni alloys. electrochemsci.org By scanning the potential of an electrode and measuring the resulting current, CV can identify redox processes and provide information about reaction kinetics. For instance, studies on Cu-Ni alloys in alkaline solutions have used CV to characterize the formation of various oxides and hydroxides on the electrode surface, such as Ni(OH)₂, Cu₂O, Cu(OH)₂, CuO, and Ni₂O₃. researchgate.netresearchgate.net The heights of the anodic peaks in the voltammograms correlate with the dissolution activity of copper, which has been observed to decrease with increasing nickel content in the alloy, indicating that nickel enhances the formation of a protective passive film. researchgate.net

Chronoamperometry involves stepping the potential of the electrode and recording the current as a function of time. This technique is useful for studying nucleation and growth mechanisms during electrodeposition and for assessing the stability of an electrode at a constant potential. scientific.netica.ir For example, chronoamperometric responses of pure copper, pure nickel, and a constantan alloy (Cu54Ni45Mn1) in a sodium chloride solution showed different current-time behaviors at fixed potentials, revealing details about the formation and breakdown of passive films on their surfaces. researchgate.net

Tafel analysis is crucial for determining important kinetic parameters, including the exchange current density (j₀) and the Tafel slope. The Tafel equation (η = A log(j/j₀)) describes the relationship between overpotential and the logarithm of the current density in the kinetic-controlled region of an electrochemical reaction. maciassensors.com The Tafel slope provides information about the rate-determining step of the reaction mechanism. lasphub.comacs.org For example, a Cu/Ni electrode modified with platinum (Pt) nanoparticles for the hydrogen evolution reaction (HER) in a KOH solution was characterized by a Tafel slope of 133 mV dec⁻¹ and a high exchange current density of 5.65 mA cm⁻². researchgate.net The analysis of Tafel plots helps in comparing the intrinsic activity of different electrocatalyst compositions. acs.org

These electrochemical measurements are fundamental in screening and understanding the electrocatalytic properties of Cu-Ni systems for various applications, from corrosion resistance to energy conversion. researchgate.netsc.edu

Table 1: Electrochemical Kinetic Parameters for a Cu/Ni-Pt Electrocatalyst

Parameter Value Conditions Source
Tafel Slope 133 mV dec⁻¹ 1.0 M KOH solution researchgate.net
Exchange Current Density (j₀) 5.65 mA cm⁻² 1.0 M KOH solution researchgate.net
Charge Transfer Resistance 0.91 Ω cm² at 1.05 V vs RHE researchgate.net

In Situ Spectroelectrochemical Methods for Reaction Mechanism Elucidation

While electrochemical techniques provide valuable kinetic data, they offer limited direct information about the structural and chemical nature of the catalyst surface and reaction intermediates. In situ spectroelectrochemical methods overcome this limitation by integrating spectroscopic techniques with electrochemical measurements, allowing for real-time characterization of the electrode-electrolyte interface under reaction conditions. researchgate.netutu.fitudelft.nl

In Situ Raman Spectroscopy is a powerful tool for probing the molecular vibrations of species at the electrode surface. It can identify reaction intermediates, monitor changes in the catalyst's structure, and provide insights into reaction pathways. acs.org For example, in situ Raman spectroscopy has been used to study the surface evolution of Ni/Fe-based catalysts for the oxygen evolution reaction (OER), revealing that an accumulation of OH at the catalyst interface facilitates the deprotonation of Ni²⁺ to achieve a high-valence Ni⁴⁺ oxidation state, which promotes the reaction. nih.govrsc.org For copper-based catalysts, this technique has helped identify Cu(III) oxides as catalytically active species during the OER and has been used to detect key intermediates in the CO₂ reduction reaction (CO₂RR), such as the C-O stretching vibration of adsorbed *COOH. semanticscholar.orgmdpi.com

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy provides complementary vibrational information to Raman spectroscopy. It is particularly sensitive to the adsorption of molecules like CO, which is a key intermediate in CO₂ reduction. In situ FTIR studies on a hybrid copper-cobalt hexacyanoferrate film, for instance, correlated the variation in FTIR spectra with the redox processes of the material, showing how the contributions of Cu(II) and Co(II) to the stretching vibration of the cyanide (CN) group change with the applied potential. nih.gov This method allows for the direct observation of adsorbed intermediates and changes in their bonding configuration as a function of electrode potential. researchgate.net

Operando X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the electronic structure (oxidation state) and local atomic environment (coordination number, bond distances) of the catalyst. acs.orgyoutube.com By performing XAS measurements while the electrochemical reaction is in progress (operando conditions), researchers can track the dynamic changes in the catalyst's active sites. rsc.org Operando XAS studies on copper catalysts for CO₂ reduction have captured the dynamic behavior of copper species, showing that the metal is in an oxidized state during the initial phase of the reaction. rsc.org This technique has been crucial in confirming the redox states of copper during catalytic cycles, for example, demonstrating the reduction of Cu(II) to Cu(I) in certain reactions. semanticscholar.org It is also widely used to characterize the nature of Fe-Nₓ active sites in non-precious metal catalysts under operating conditions. dlr.de

The integration of these in situ methods provides a comprehensive understanding of the structure-activity relationships in copper-nickel electrocatalysts, which is essential for the rational design of more efficient and stable materials.

Table 2: Application of In Situ Spectroelectrochemical Techniques to Cu-Ni and Related Systems

Technique System Studied Key Information Obtained Source
In Situ Raman Spectroscopy Ni/Fe-based OER catalyst Revealed accumulation of OH at the interface, facilitating Ni oxidation. nih.govrsc.org
In Situ Raman Spectroscopy Copper OER catalyst Identification of Cu(III) oxides as active species. semanticscholar.org
In Situ FTIR Spectroscopy Copper-cobalt hexacyanoferrate Correlated spectral changes of CN stretching vibration to Cu/Co redox states. nih.gov
Operando X-ray Absorption Spectroscopy (XAS) Copper GDE for CO₂RR Captured the dynamic changes in copper's oxidation state during the reaction. rsc.org
Operando X-ray Absorption Spectroscopy (XAS) Cu(II) reduction Confirmed the reduction of Cu(II) to Cu(I) by observing changes in the XANES spectrum. semanticscholar.org

Theoretical and Computational Modeling of Copper Nickel Systems

First-Principles and Density Functional Theory (DFT) Studies

First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental properties of copper-nickel (Cu-Ni) systems at an atomic level. These computational methods allow for the prediction and analysis of electronic, structural, and catalytic properties, providing insights that are often complementary to experimental findings.

Electronic Structure and Band Theory of Copper-Nickel Alloys and Compounds

DFT calculations are instrumental in elucidating the electronic structure of Cu-Ni alloys and compounds. The analysis of the density of states (DOS) reveals that in Cu-Ni alloys, the d-bands of copper and nickel remain largely separate, with a slight shift to higher binding energies upon dilution in the host metal. aps.org This indicates that the atomic sites in the alloy are not as well-screened as in the pure metals. aps.org Despite this, there is evidence of modest d-d interaction between the constituent metals. aps.org

In studies of copper-nickel sulfides, first-principles calculations show that the Cu-S and Ni-S bonds possess a covalent character. nih.govacs.org As the ratio of metal (Cu or Ni) to sulfur decreases, the metal's 3d orbital energies shift downward, while the sulfur 3p orbital energies shift upward. nih.govacs.org The d-band model is a widely used concept for understanding trends in chemisorption energies on transition-metal surfaces. nih.gov For instance, the calculated d-band centers of various copper and nickel sulfides have been used to predict their oxidation activity, with results indicating that Cu atoms in Cu₁.₉₆S are the most easily oxidized. nih.govacs.org

X-ray absorption near-edge structure (XANES) studies, in conjunction with DFT, suggest a charge redistribution in Cu-Ni alloys where both Ni and Cu sites gain d-electron charge through s-p-d rehybridization. aps.org This electronic rearrangement is considered a key factor in the magnetic properties of these alloys, such as the disappearance of ferromagnetism at high copper concentrations. aps.org

A comparison of the electronic properties of Ni-Cu and Palladium-Silver alloys reveals significant differences. researchgate.net While Pd-Ag alloys behave as expected according to band theory, Ni-Cu alloys show distinct deviations, suggesting the presence of unoccupied d-electron levels in copper-rich compositions. researchgate.net

Prediction of Ground State Properties and Phase Stability in Copper-Nickel Systems

First-principles calculations are a reliable method for predicting the ground state properties and phase stability of Cu-Ni systems. clausiuspress.com These calculations can determine key parameters such as lattice constants, bulk moduli, and formation energies for both ordered and disordered alloy structures. clausiuspress.comresearchgate.net For ordered Cu-Ni alloys like Cu₃Ni, CuNi, and CuNi₃, DFT can predict their cohesive energies and equilibrium volumes. clausiuspress.com

DFT calculations have been used to construct phase diagrams for binary alloys, including the Cu-Ni system. researchgate.net These computational approaches can identify miscibility gaps and magnetic transitions. For instance, in the Cu-Ni system, a magnetic transition is predicted to occur when the nickel concentration exceeds 46 at%. researchgate.net The accuracy of these predictions can be enhanced by combining DFT with methodologies like the cluster expansion method. researchgate.net

The stability of various phases is assessed by calculating their formation enthalpies. For example, in the Cu-Ni-Si-Cr quaternary system, a combination of quantum-mechanical calculations and machine learning potentials has been used to predict novel quaternary phases and their stability. aip.org Similarly, DFT has been employed to study the stability of Al-Ni compounds, revealing that most configurations have negative formation energies relative to their constituent elements in their ground-state structures. mdpi.com

The following table presents a selection of calculated ground state properties for Cu-Ni alloys from first-principles studies.

Alloy CompositionLattice Constant (Å)Bulk Modulus (GPa)Formation Energy (eV/atom)Reference
Cu3.63134- researchgate.net
Cu₀.₉₅Ni₀.₀₅3.62138- researchgate.net
Cu₀.₅Ni₀.₅3.58161- researchgate.net
Cu₀.₀₈Ni₀.₉₂3.53183- researchgate.net
Ni3.52186- researchgate.net
Cu₃Ni (L1₂)---0.012 clausiuspress.com
CuNi (L1₀)---0.008 clausiuspress.com
CuNi₃ (L1₂)---0.015 clausiuspress.com

Adsorption Energies and Reaction Pathways on Copper-Nickel Catalytic Surfaces

DFT is extensively used to investigate the catalytic properties of Cu-Ni surfaces by calculating adsorption energies and mapping reaction pathways. nih.gov The adsorption energy, which indicates the strength of the interaction between a molecule and the catalyst surface, is a key descriptor of catalytic activity. researchgate.net

For instance, DFT studies on methanol (B129727) steam reforming have shown that the addition of nickel to a copper surface significantly enhances the adsorption of reactants. researchgate.net Similarly, in the context of water dissociation, adding Ni to a Cu(111) surface has been found to lower the dissociation barrier. acs.org Conversely, adding Cu to a Ni(111) surface is detrimental to this reaction. acs.org

The reduction of CO₂ to CO on various transition metal surfaces, including nickel and copper, has also been studied using DFT. acs.org These calculations revealed that CO₂ chemisorption is spontaneous and thermodynamically favorable on Ni surfaces, while the interaction with Cu surfaces is much weaker. acs.org The activation of CO₂ involves charge transfer from the metal surface to the CO₂ molecule. acs.org

The following table provides a summary of calculated adsorption energies for different molecules on Cu-Ni surfaces.

SurfaceAdsorbateAdsorption Energy (eV)Reference
Ni(111)CO-1.83 nih.gov
Cu(111)CO-0.65 nih.gov
Ni(119)Cu-3.8 to -4.5 acs.org
Ni(119)CO-1.04 to -1.12 acs.org
Cu₅₀Ni₅₀*NO₃⁻-2.5 northwestern.edu

Synergistic Effects in Bimetallic Copper-Nickel Systems

The enhanced catalytic performance of bimetallic Cu-Ni systems is often attributed to synergistic effects, which can be electronic or geometric in nature. DFT calculations are crucial for understanding the origins of these effects. researchgate.net

In bimetallic nanoparticles, the unique combination of atomic dispersion and the interaction between different metals can lead to improved selectivity and activity compared to their monometallic counterparts. acs.org For example, DFT studies on Cu-Pt single-atom alloy sub-nanoclusters have demonstrated enhanced H₂ adsorption due to the synergistic effects of the Cu-Pt combination. acs.org

In some cases, a distal synergistic effect has been observed, where the active metal centers are separated by a significant distance. nitk.ac.in For instance, in a bimetallic metal-organic framework containing Co(II) and Ni(II) centers separated by approximately 9 Å, DFT calculations revealed an effective electronic coupling that contributed to superior water oxidation activity. nitk.ac.in

The catalytic activity of Ni-based bimetallic surfaces for methane (B114726) dissociation has been investigated using DFT, with the results indicating that the variation in adsorption energies is dominated by both ensemble (geometric) and ligand (electronic) effects. researchgate.net These findings highlight the importance of considering both factors when designing new bimetallic catalysts. researchgate.net

Molecular Dynamics (MD) and Simulation Approaches

Molecular Dynamics (MD) simulations provide a computational lens to observe the time evolution of atomic-scale processes in Cu-Ni bimetallic systems. This method is particularly well-suited for studying dynamic phenomena such as phase segregation and nanoparticle formation, which occur over timescales that are challenging to probe experimentally.

Simulating Phase Segregation and Nanoparticle Formation in Copper-Nickel Bimetallic Systems

MD simulations have been successfully employed to investigate the formation and structural evolution of Cu-Ni nanoparticles. nih.govacs.org These simulations can predict phenomena such as surface segregation, where one element preferentially moves to the surface of the nanoparticle. In the Cu-Ni system, MD simulations consistently show a strong tendency for copper atoms to segregate to the surface. nih.govacs.orgresearchgate.net

MD simulations have also been used to study the sintering process of Cu-Ni nanoparticles, where individual particles consolidate into a larger structure. researchgate.net These studies have explored the influence of factors like temperature and crystallographic orientation on the final morphology of the sintered material. researchgate.net The results indicate that at high temperatures, plastic deformation dominates the sintering mechanism. researchgate.net

Furthermore, MD simulations have shed light on the diffusion mechanisms at the interface of Fe/Cu-Ni bimetallic systems. mdpi.com These studies have shown that the addition of nickel to the copper matrix can influence the diffusion of both iron and copper atoms across the interface. mdpi.com

The following table summarizes key findings from MD simulations of Cu-Ni nanoparticle formation and segregation.

Simulation FocusKey FindingReference
Bimetallic Nanoparticle Formation (Cooling from 1700 K)Prediction of surface segregation of copper atoms. nih.govacs.org
Nanoparticle Formation (Electric Explosion of Wires)Formation of bicomponent particles, with structure controllable by conductor distance. upc.edu
Sintering of Ni/Cu-Ni NanoparticlesHigh temperatures lead to plastic deformation dominated sintering. researchgate.net
Surface Segregation in Ni-Cu Nano-filmsEnrichment of Cu atoms at the surface is observed. researchgate.net

Interdiffusion Kinetics and Mechanism Prediction in Copper-Nickel Thin Films

The study of interdiffusion in copper-nickel (Cu-Ni) thin films is critical for applications in microelectronics, where these systems are used as diffusion barriers and for adhesion improvement. uobabylon.edu.iq Diffusion in thin films is markedly faster than in bulk materials due to the high density of defects like grain boundaries, dislocations, and vacancies, which serve as rapid diffusion pathways. uobabylon.edu.iq

Research employing Auger depth profiling and X-ray diffraction on vacuum-deposited Cu-Ni bilayer thin films has been conducted to determine diffusion coefficients. uobabylon.edu.iqresearchgate.net Using an adaptation of the Whipple model, the diffusion coefficient for nickel diffusing into copper was calculated as (2.0×10⁻⁷ cm²/s)exp(−1.0 eV/kT), and for copper into nickel as (6×10⁻⁸ cm²/s)exp(−0.98 eV/kT). uobabylon.edu.iqresearchgate.net The differences in these diffusion parameters compared to other studies are often attributed to variations in the microstructure of the films and the annealing environment. uobabylon.edu.iqresearchgate.net

The interdiffusion process in these thin films is characterized by type-B kinetics. uobabylon.edu.iqresearchgate.net This kinetic regime involves rapid diffusion along grain boundaries coupled with defect-enhanced diffusion from the boundaries into the interior of the grains. uobabylon.edu.iqresearchgate.net The generalized Boltzmann-Matano method is also used to calculate intrinsic diffusion coefficients across the entire composition range. researchgate.net Studies have shown that the interdiffusion coefficient in Cu-Ni diffusion couples tends to decrease as the nickel content increases. researchgate.net

Diffusing SpeciesMatrixDiffusion Coefficient FormulaSource
Nickel (Ni)Copper (Cu)(2.0×10⁻⁷ cm²/s)exp(−1.0 eV/kT) uobabylon.edu.iqresearchgate.net
Copper (Cu)Nickel (Ni)(6×10⁻⁸ cm²/s)exp(−0.98 eV/kT) uobabylon.edu.iqresearchgate.net

Atomic-Level Understanding of Surface Interactions in Copper-Nickel Systems

Understanding the atomic-level interactions on the surfaces of copper-nickel systems is fundamental to predicting their catalytic and corrosive behaviors. Advanced computational techniques, such as first-principles simulations and effective-medium theory, combined with experimental methods like in-situ transmission electron microscopy (TEM), provide deep insights into these phenomena. researchgate.netku.dk

Studies on the initial oxidation of Cu-Ni alloys reveal that under oxidative environments, there is a preference for nickel segregation to the surface. researchgate.net This is followed by the nucleation and growth of nickel oxide (NiO). researchgate.net This segregation is influenced by the surface structure; for instance, on a Cu(100) surface, Ni segregation trends can be investigated for various surface terminations, including unreconstructed and reconstructed surfaces. researchgate.net

The interaction between copper and nickel on a surface is governed by both geometric factors, such as higher coordination numbers, and electronic effects, which involve the perturbation of surface electron density. acs.org The adsorption of hydroxide (B78521) ions can induce surface reconstruction and the formation of two-dimensional (hydr)oxide precursors, which is an initial step in anodic oxidation. royalsocietypublishing.org On copper surfaces, this can lead to the formation of a hexagonal sublattice of copper atoms with a period larger than that of bulk copper, confirming a reconstruction of the top-most layer. royalsocietypublishing.org Similarly, the passivation of nickel can result in a stabilized NiO(111) surface through the adsorption of a monolayer of hydroxyl groups. royalsocietypublishing.org

The vibrational properties of Cu and Ni surfaces, calculated using effective-medium theory, show that the inter-atomic force constants at the surface differ from those in the bulk material. ku.dk This difference is a direct result of the many-body nature of inter-atomic interactions in metallic systems. ku.dk

PhenomenonSystemKey FindingSource
Initial OxidationCu-Ni AlloyNi segregates to the surface, followed by NiO nucleation. researchgate.net
Hydroxide AdsorptionCu(111)Induces surface reconstruction and formation of (hydr)oxide adlayers. royalsocietypublishing.org
PassivationNickelForms a hydroxylated, stabilized NiO(111) surface. royalsocietypublishing.org
Surface VibrationsCu and Ni SurfacesEffective force constants at the surface differ from bulk values due to many-body interactions. ku.dk

Phenomenological and Mechanistic Modeling

The removal of heavy metal ions like copper (Cu(II)) and nickel (Ni(II)) from aqueous solutions using adsorbent materials is a critical environmental process. The efficiency of this process is often analyzed using kinetic and isotherm models to understand the adsorption mechanisms. nih.govmdpi.comresearchgate.net

Kinetic models describe the rate at which adsorption occurs. The pseudo-second-order kinetic model has been found to accurately represent the experimental data for the adsorption of both Cu(II) and Ni(II) ions on various adsorbents, such as treated orange peel. researchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ions. Another model, the FL-PFO kinetic model, has also been identified as providing a good fit for time-dependent adsorption data. nih.govresearchgate.net

Isotherm models describe the equilibrium state of adsorption, relating the amount of adsorbate on the adsorbent to its concentration in the solution. The Langmuir and Freundlich isotherm models are commonly applied.

Langmuir Model : This model assumes a monolayer adsorption on a homogeneous surface. mdpi.com Studies have shown it fits the adsorption data for Cu(II) and Ni(II) well, with one study on cow bone char showing a higher maximum adsorption capacity (q_max) for copper (104.7 mg/g) than for nickel (92.9 mg/g). mdpi.com The Langmuir equilibrium constant (k_L) was also significantly higher for copper, indicating a stronger affinity for the adsorbent. mdpi.com

Freundlich Model : This model is empirical and describes adsorption on heterogeneous surfaces. mdpi.com For cow bone char, the Freundlich constant (k_f) was greater for copper, indicating a higher adsorption capacity on heterogeneous sites, while the adsorption intensity parameter (n_f) was higher for nickel, suggesting slightly better adsorption favorability. mdpi.com

Other Models : The Liu and Toth isotherm models have also been shown to accurately describe equilibrium adsorption in some systems. nih.govresearchgate.net For binary systems containing both Cu(II) and Ni(II), extended Langmuir and Freundlich isotherms can be used to model the competitive uptake. dergipark.org.tr

AdsorbentIonBest Fit Kinetic ModelBest Fit Isotherm ModelMax. Adsorption Capacity (mg/g)Source
Cow Bone CharCu(II)FL-PFOLangmuir, Liu, Toth110 nih.govmdpi.comresearchgate.net
Cow Bone CharNi(II)FL-PFOLangmuir, Liu, Toth95 nih.govmdpi.comresearchgate.net
Treated Orange PeelCu(II)Pseudo-second-orderLangmuir72.99 (at 298K) researchgate.net
Treated Orange PeelNi(II)Pseudo-second-orderLangmuir42.55 (at 298K) researchgate.net
SepioliteCu(II) / Ni(II)-Langmuir (single), Extended Langmuir (binary)- dergipark.org.tr

Thermodynamic Modeling of Intermetallic Compound Formation and Stability

Thermodynamic modeling is essential for predicting the formation and stability of intermetallic compounds (IMCs) in Cu-Ni systems, particularly in applications like soldering and high-temperature alloys. The CALPHAD (CALculation of PHAse Diagram) method is a powerful approach for this purpose. researchgate.net

In the CALPHAD approach, the Gibbs free energy of each phase in the system is described by a mathematical model with adjustable parameters. psu.edu For instance, the liquid phase can be described using a modified quasi-chemical model to account for short-range ordering, while solid solutions are often treated with a single lattice model and intermediate compounds with a two-sublattice model. researchgate.netpsu.edu The ternary solubility of a third element in binary compounds within systems like Cu-Ni-Y can be described using a sublattice model within the compound energy formalism (CEF). researchgate.net

First-principles calculations based on Density Functional Theory (DFT) are used to determine the enthalpies of formation for stable and unstable intermetallic phases at zero Kelvin. psu.edu These calculated energies are crucial inputs for the CALPHAD models, especially for unstable phases where experimental data is unavailable. psu.edu

In the context of solder joints, the reaction between liquid tin (Sn) and Cu-Ni metallizations can lead to the formation of IMCs like (Cu,Ni)₆Sn₅. d-nb.info Thermodynamic modeling helps to evaluate the phase equilibria in the Sn-Cu-Ni system, explaining the formation mechanism of these reaction layers. d-nb.info Experimental results show that when Cu is alloyed with about 10 at.% Ni, the growth rate of the IMC layer is significantly faster than with pure Cu or pure Ni. d-nb.info A model that considers both thermodynamic and kinetic factors, including nucleation and growth, has been proposed to predict the sequence of phase formation at metal-metal interfaces. cambridge.org

Continuum modeling provides a framework for understanding the macroscopic behavior of materials by treating them as continuous media, which is useful for analyzing diffusion and stress evolution at Cu-Ni interfaces. capes.gov.br These models can predict microstructural development and the influence of internal stresses. capes.gov.br

One approach is the sharp-interface model, which can be used to describe the diffusional evolution of precipitates. mdpi.com In this model, the interface is treated as a distinct boundary. The transport of solute atoms is governed by the diffusion equation, and the interface velocity is determined by the mass balance of solute atoms at the interface, often incorporating the stress-modified Gibbs-Thomson equation. mdpi.com

During interdiffusion in systems like Ni-Cu, the unequal flow of different atomic species can lead to the Frenkel effect, which manifests as Kirkendall porosity (void formation). researchgate.net Continuum models can be developed to derive equations for the void growth rate, allowing for the analysis of experimental results on void formation. researchgate.net

Furthermore, mechanochemical continuum models can describe phenomena like nanovoid nucleation and growth in reacting nanoparticles. acs.org The stresses that develop during reactions, such as oxidation, can be significant. For example, the volumetric expansion due to a reaction can induce large internal stresses. acs.org However, these stresses can be relaxed by mechanisms like diffusion, which is particularly fast at the nanoscale. acs.org Continuum diffusion analysis coupled with experimental observations, such as hole formation in a Ni film on a substrate, can demonstrate surprisingly fast interface diffusion, which can be explained by ab initio calculations showing reduced vacancy formation and migration energies at the interface. nih.gov

Research on Intermetallic Compounds and Phase Transformations in Copper Nickel Systems

Formation and Growth Kinetics of Copper-Nickel-Containing Intermetallic Compounds (IMCs)

The formation and growth of intermetallic compounds (IMCs) at the interface between solder and copper-nickel substrates are critical determinants of solder joint reliability. These reactions are complex, involving multiple phases and influenced by various factors including temperature, time, and the presence of other elements.

Interfacial Reactions in Solder-Copper-Nickel Substrates (e.g., Ni3Sn4, Cu6Sn5, Cu3Sn)

In solder/copper-nickel systems, a variety of intermetallic compounds can form at the interface. The specific phases that appear depend on the composition of the solder and the substrate, as well as the soldering and subsequent aging conditions.

Commonly observed IMCs include those from the tin-nickel (Sn-Ni) and tin-copper (Sn-Cu) systems. For instance, in the Sn-Ni system, while Ni3Sn, Ni3Sn2, and Ni3Sn4 are stable below 300°C, Ni3Sn4 is the most frequently observed phase in solder/Ni couples. imapsjmep.org In the Sn-Cu system, Cu6Sn5 and Cu3Sn are the typical IMCs formed, with Cu3Sn generally located adjacent to the copper substrate and Cu6Sn5 forming on top of it. imapsjmep.orgsemanticscholar.org

When a copper-nickel substrate is used, the interfacial reactions become more complex. The presence of nickel can significantly influence the formation and morphology of the tin-copper IMCs. For example, nickel can dissolve into the molten solder and subsequently be incorporated into the Cu6Sn5 structure, forming (Cu,Ni)6Sn5. semanticscholar.orgufrn.br This substitution can alter the growth kinetics and stability of the IMC layer. The formation of a (Cu,Ni)6Sn5 layer is often observed at the interface of Sn-Cu based solders with nickel-containing substrates. ufrn.br

The sequence of IMC formation is a result of the diffusion of atoms across the interface. Typically, copper from the substrate diffuses into the solder, reacting with tin to first form Cu6Sn5. imapsjmep.org With further reaction time or at elevated temperatures, a Cu3Sn layer can form between the Cu6Sn5 and the copper substrate. imapsjmep.orgsemanticscholar.org The presence of nickel can inhibit the formation of the Cu3Sn layer. ufrn.br In some cases, particularly with high nickel content in the solder or substrate, a (Ni,Cu)3Sn4 layer may form instead of or in addition to the copper-tin IMCs. ams.org.cn

The morphology of these IMCs can vary significantly. Cu6Sn5 often exhibits a scallop-like or faceted morphology, while (Cu,Ni)6Sn5 can have a flatter appearance. uq.edu.au Ni3Sn4 typically forms as needle-like or rod-shaped crystals. utm.my The morphology and thickness of the IMC layer are crucial as they directly impact the mechanical integrity of the solder joint.

Influence of Alloying Elements on IMC Morphology and Growth Mechanisms

Nickel (Ni): As a key component in the copper-nickel system, nickel plays a significant role. The addition of even small amounts of nickel to Sn-Cu solders can refine the microstructure and result in a flatter, more uniform Cu6Sn5 IMC layer. uq.edu.au Nickel additions can also suppress the growth of the brittle Cu3Sn phase. uq.edu.auresearchgate.net However, higher nickel concentrations can lead to the formation of (Cu,Ni)6Sn5, and in some cases, (Ni,Cu)3Sn4. semanticscholar.orgams.org.cn The presence of nickel in the molten solder has been shown to inhibit the formation of Cu3Sn. ufrn.br

Silver (Ag): In Sn-Ag-Cu solders, the presence of silver can lead to the formation of Ag3Sn particles within the solder matrix and at the IMC interface. imapsjmep.orgutm.my The addition of silver has been observed to slow down the growth of the Cu3Sn layer during aging. imapsjmep.org

Bismuth (Bi) and Indium (In): The addition of bismuth and indium to Sn-Cu solders can lead to solution strengthening and grain size reduction, thereby enhancing the solder's strength. mdpi.com

Other Elements:

Gold (Au) and Palladium (Pd): These elements, often used as surface finishes, can dissolve into the solder and influence the IMC formation. While they are not typically found as primary constituents of the main IMC layer, their presence can affect the distribution of other IMCs like Ag3Sn. utm.myams.org.cn

Antimony (Sb): The addition of antimony can reduce the growth rate of the IMC layer. ams.org.cn

Chromium (Cr): Adding chromium to a Sn/Cu system can result in the formation of CrSn2 at the grain boundaries of Cu6Sn5, which in turn inhibits the growth of the IMC layer by increasing the activation energy. mdpi.com

Zinc (Zn): Zinc additions to Sn-Cu solders have been shown to effectively reduce the thickness of the IMC and the formation of Cu3Sn. uq.edu.au

Lanthanum (La): The addition of Lanthanum to Cu-Ni-Si alloys can lead to the formation of La-rich primary phases, which can restrict grain growth during heat treatment. mdpi.com

The following table summarizes the influence of various alloying elements on IMC formation:

Alloying ElementInfluence on IMC Morphology and Growth
Nickel (Ni)Refines Cu6Sn5 morphology, suppresses Cu3Sn growth, can form (Cu,Ni)6Sn5 and (Ni,Cu)3Sn4. semanticscholar.orgams.org.cnuq.edu.auresearchgate.net
Silver (Ag)Forms Ag3Sn particles, can slow down Cu3Sn growth. imapsjmep.orgutm.my
Bismuth (Bi)Provides solution strengthening and grain refinement in the solder. mdpi.com
Indium (In)Contributes to solution strengthening and grain refinement. mdpi.com
Gold (Au)Can influence the distribution of other IMCs like Ag3Sn. utm.myams.org.cn
Palladium (Pd)Can affect the distribution of Ag3Sn. utm.myams.org.cn
Antimony (Sb)Reduces IMC growth rate. ams.org.cn
Chromium (Cr)Forms CrSn2 at Cu6Sn5 grain boundaries, inhibiting IMC growth. mdpi.com
Zinc (Zn)Reduces IMC thickness and suppresses Cu3Sn formation. uq.edu.au
Lanthanum (La)Forms La-rich phases that restrict grain growth in Cu-Ni-Si alloys. mdpi.com

Solid-State Interdiffusion and Diffusion Coefficient Determination in Copper-Nickel Systems

Solid-state interdiffusion is the process by which atoms of one metal migrate into another in the solid state, leading to the formation of an alloyed region. uotechnology.edu.iq This phenomenon is fundamental to the growth of intermetallic compound layers during aging. The rate of this diffusion is quantified by the diffusion coefficient, which is influenced by factors such as temperature and the concentration of the diffusing species. uotechnology.edu.iq

In the copper-nickel system, interdiffusion results in the movement of copper atoms into the nickel lattice and vice versa. uotechnology.edu.iq The interdiffusion coefficient in Cu-Ni diffusion couples has been observed to decrease as the nickel content increases. researchgate.net The study of diffusion couples, where bars of two different metals are joined and heated, is a common method to investigate interdiffusion. uotechnology.edu.iq

The growth of IMC layers in solder joints is a diffusion-controlled process. The thickness of the IMC layer typically grows parabolically with time, indicating a diffusion-controlled mechanism. The activation energy for the growth of these layers can be determined by studying the growth rate at different temperatures. For instance, the activation energies for the growth of FeSn2 on Fe-Ni films have been calculated, showing a dependence on the Fe-Ni composition. jmst.org

The determination of diffusion coefficients can be achieved through various methods, including the Boltzmann-Matano method, which analyzes the concentration profiles across the diffusion interface. researchgate.net Recent advancements have allowed for the study of interdiffusion at the nanoscale using techniques like in situ heating in a transmission electron microscope with core-shell nanowires. nih.govacs.org These studies provide valuable insights into the diffusion dynamics at low temperatures and small scales. nih.gov

The following table presents a selection of interdiffusion coefficients for different systems:

SystemTemperature (°C)Interdiffusion Coefficient (m²/s)Notes
Cu into Au400(8.8 ± 1.1) × 10⁻¹⁸Measured using core-shell nanowires. acs.org
Au into Cu400(3.3 ± 1.4) × 10⁻¹⁸Measured using core-shell nanowires. acs.org
Cu into Au350(8.8 ± 1.6) × 10⁻²⁰Calculated values decrease as the ordering process progresses. acs.org
Au into Cu350(5.5 ± 1.7) × 10⁻²⁰Calculated values decrease as the ordering process progresses. acs.org

Microstructural Evolution and Phase Stability in Copper-Nickel Alloys

The microstructure and phase stability of copper-nickel alloys are of paramount importance as they dictate the material's mechanical and physical properties. These characteristics are heavily influenced by processing routes and subsequent heat treatments.

Effects of Processing and Heat Treatment on Microstructure and Grain Refinement

The microstructure of copper-nickel alloys can be significantly manipulated through various processing and heat treatment methods. These treatments aim to control grain size, precipitate morphology, and phase distribution to achieve desired properties.

Heat Treatment:

Solution Treatment: This process involves heating the alloy to a high temperature to dissolve alloying elements into a single-phase solid solution, followed by rapid cooling to retain this supersaturated state. tandfonline.com For example, a Cu–6.9Ni–2.97Al–0.99Fe–1.06Mn alloy solution treated at 950°C for 2 hours results in a single-phase alpha-copper supersaturated solid solution. tandfonline.com Solution treatment can lead to substantial grain growth. mdpi.com

Aging Treatment: Following solution treatment, aging at an intermediate temperature allows for the controlled precipitation of strengthening phases. In a Cu–6.9Ni–2.97Al–0.99Fe–1.06Mn alloy aged at 550°C for 6 hours, γ-phase (Ni3Al) particles precipitate uniformly, significantly improving mechanical properties. tandfonline.com

Direct Aging: This process involves aging the alloy directly from a forged or as-cast condition without a prior high-temperature solution treatment. This can result in a finer grain structure due to the suppression of grain growth. mdpi.com

Processing:

Forging and Rolling: These deformation processes introduce dislocations and refine the grain structure. Cold rolling, in particular, can significantly increase the dislocation density, which can accelerate phase transformations during subsequent aging. mdpi.com

Additive Manufacturing: Techniques like extrusion-based sintering-assisted additive manufacturing are being explored for producing bimetallic copper-nickel parts. Post-fabrication heat treatments are crucial to homogenize the microstructure and improve interfacial bonding. accscience.com

The combination of processing and heat treatment allows for a high degree of control over the final microstructure. For instance, a Cu-2.0Ni-0.34Si-Mg alloy subjected to a sequence of aging, cold rolling, solution treatment, and final aging exhibited a fine grain size of about 20 μm and excellent mechanical properties. researchgate.net

Control of Phase Transformations and Their Impact on Material Properties

Controlling phase transformations is key to tailoring the properties of copper-nickel alloys. The precipitation of specific intermetallic phases is a primary strengthening mechanism.

In many precipitation-strengthened copper-nickel alloys, the formation of phases like δ-Ni2Si, β-Ni3Si, and γ'-Ni3Al contributes significantly to the material's strength. researchgate.netresearchgate.net The size, shape, and distribution of these precipitates are critical. For example, in a Cu-Ni-Si alloy, finely dispersed δ-Ni2Si precipitates are a major strengthening phase. researchgate.net

The absence of phase transformations during thermal cycles, such as welding, is a beneficial characteristic of some copper-nickel alloys, as it helps to maintain the material's mechanical properties and corrosion resistance. offshore-mag.com

The addition of various alloying elements can influence phase transformations. For instance, in Cu-Ni-Si alloys, adding aluminum can promote precipitation and enhance stress relaxation resistance, while magnesium can decrease the inter-precipitate spacing, leading to higher strength. researchgate.net The introduction of elements like cerium can delay dynamic recrystallization during hot working, leading to a finer grain structure. nih.gov

By carefully controlling the alloy composition and thermomechanical processing, it is possible to manipulate the phase transformations to achieve a desired balance of properties, such as high strength and good electrical conductivity.

Stability of Specific Copper-Nickel Phases under Various Conditions

The stability of phases within the copper-nickel (Cu-Ni) system is fundamentally dictated by conditions such as temperature, composition, and pressure. While the binary Cu-Ni system is known for its complete solid solubility at elevated temperatures, the introduction of additional elements or the influence of specific atmospheric conditions can lead to the formation and transformation of various intermetallic and non-metallic compounds. oeducat.orgoeducat.orgaphrc.org Understanding the stability of these phases is critical for controlling the microstructure and optimizing the properties of Cu-Ni alloys for diverse applications. oeducat.orgaphrc.org

The primary phase in the binary system is the α-phase, a solid solution where copper and nickel atoms are interchangeable within a face-centered cubic (FCC) crystal structure. oeducat.orgmachinemfg.com The Cu-Ni phase diagram illustrates an isomorphous system, characterized by a single solid-phase region across all compositions, bounded by the liquidus and solidus lines. machinemfg.comprinceton.edu This complete miscibility indicates a strong affinity between copper and nickel. princeton.edu

However, the stability of this single-phase solid solution diminishes at lower temperatures, where a miscibility gap can lead to phase separation. This process, sometimes occurring via spinodal decomposition, results in the formation of copper-rich and nickel-rich domains. cmu.edu Furthermore, recent research suggests the presence of short-range atomic ordering even in the solid and liquid solution states, which influences the thermodynamic properties of the alloy. aps.org

The addition of other elements to the binary alloy is a common strategy to enhance properties through the precipitation of intermetallic particles. aphrc.org The stability of these intermetallic phases is highly dependent on the alloy's composition and thermal history.

Stability of Intermetallic Compounds in Ternary Systems

The introduction of elements like tin (Sn), silicon (Si), iron (Fe), and rare earths leads to the formation of distinct intermetallic compounds, significantly altering the alloy's phase stability.

In Cu-Ni-Sn Systems: The formation of (Cu,Ni)₆Sn₅ and Ni₃Sn₄ intermetallic compounds (IMCs) is crucial, particularly in soldering applications. ipc.org The Cu₆Sn₅ phase can exist in two main crystal structures: a hexagonal η-Cu₆Sn₅ form stable at temperatures above 186°C and a monoclinic η'-Cu₆Sn₅ form at lower temperatures. researchgate.net The addition of even small amounts of nickel to Sn-Cu alloys is known to stabilize the high-temperature hexagonal η-Cu₆Sn₅ phase down to room temperature, preventing a problematic allotropic transformation that involves a volume increase. ipc.orgresearchgate.net The amount of nickel that can be dissolved in the (Cu,Ni)₆Sn₅ compound can be substantial. researchgate.net

In Cu-Ni-Si Systems: These alloys are known for their precipitation hardening capabilities. Phase transformations can lead to the formation of precipitates such as δ-Ni₂Si and β-Ni₃Si. researchgate.net The precipitation of these hard phases enhances the mechanical strength of the alloy. researchgate.net The specific phases formed and their morphology are controlled by the thermal treatment of the alloy. researchgate.net

In Cu-Ni-Fe Systems: Iron is added to improve mechanical properties and corrosion resistance. copper.org The solubility of iron in the Cu-Ni solid solution decreases with lower temperatures, allowing for age-hardening. This solubility is also dependent on the nickel content, reaching a maximum in alloys with around 30% nickel. copper.org

In Cu-Ni-Rare Earth Systems: The addition of rare earth elements like cerium (Ce) and lanthanum (La) results in the formation of intermetallic compounds that precipitate along the grain boundaries of the (Cu,Ni) solid solution. atf.asso.fr Observed phases include Ce(Ni,Cu)₅, Ce(Ni,Cu)₆, and La(Cu,Ni)₅, which can refine the grain structure. atf.asso.fr

In Cu-Ni-Ti Systems: Heat treatment of titanium in contact with Cu-Ni alloys can form a complex interaction zone with multiple intermetallic layers. Depending on the nickel content, phases such as TiCuNi, Ti₂Cu(Ni), TiNi(Cu), and Ti₂Ni(Cu) can be formed. mdpi.com An increase in nickel content can lower the contact melting temperature and promote the formation of additional intermetallics like Ti₂Ni(Cu). mdpi.com

Stability of Non-Metallic Compounds

The stability of copper and nickel can also be considered in the context of their reactions with non-metals, such as oxygen and nitrogen, to form oxides and nitrides.

Copper-Nickel Oxides: In the (NiₓCu₁₋ₓ)O system, a rock-salt solid solution is stable for nickel-rich compositions (up to x=0.30), while a tetragonal structure forms at higher copper concentrations. researchgate.net The stability of specific oxide phases can also depend on the presence of other elements. For example, in alumina-rich environments, NiO is stable at low alumina (B75360) concentrations, while the spinel NiAl₂O₄ becomes the stable phase at higher concentrations. ntnu.no

Copper-Nickel Nitrides: The thermal stability of copper and nickel nitrides is highly dependent on the surrounding atmosphere. rsc.orgresearchgate.net Studies have shown that these nitrides can be formed by reacting the metal powders with ammonia (B1221849) at temperatures between 450-650 K. rsc.orgresearchgate.net The subsequent stability of these nitride phases varies significantly with temperature and the composition of the gas environment (nitrogen vs. hydrogen). rsc.orgresearchgate.net

Below are interactive tables summarizing the stability of various copper-nickel phases.

Table 1: Stability of Intermetallic Phases in Cu-Ni Alloy Systems

Alloy SystemStable Phase(s)Conditions / RemarksReferences
Cu-Ni-Sn(Cu,Ni)₆Sn₅Ni stabilizes the hexagonal η-Cu₆Sn₅ crystal structure, preventing its transformation to the monoclinic η' form at lower temperatures. ipc.orgresearchgate.net
Cu-Ni-SnNi₃Sn₄, Cu₃SnThese phases are also observed in the interaction zone between the solder and substrate. ipc.orgagh.edu.pl
Cu-Ni-Siδ-Ni₂Si, β-Ni₃SiThese are strengthening precipitate phases formed during thermal treatments (aging). researchgate.net
Cu-Ni-FeFe-rich precipitatesIron solubility decreases at lower temperatures, allowing for age hardening. Solubility is maximal at ~30% Ni content. copper.org
Cu-Ni-Ce/LaCe(Ni,Cu)₅, La(Cu,Ni)₅Intermetallic compounds form at grain boundaries of the (Cu,Ni) solid solution. atf.asso.fr
Cu-Ni-TiTiCuNi, Ti₂Cu(Ni), TiNi(Cu), Ti₂Ni(Cu)Formation depends on Ni content and heat treatment conditions at the Ti/Cu-Ni interface. mdpi.com

Table 2: Stability of Non-Metallic Copper-Nickel Compounds

Compound TypeSpecific PhaseStability ConditionsReferences
Oxide(NiₓCu₁₋ₓ)OForms a rock-salt solid solution up to x=0.30; a tetragonal structure is observed at x=0.35. researchgate.net
OxideNiO / NiAl₂O₄In alumina-containing environments, NiO is stable at low alumina concentrations, while NiAl₂O₄ is stable at high concentrations. ntnu.no
NitrideCopper NitrideStable < 600 K in N₂/NH₃ atmosphere; Stable < 380 K in H₂ atmosphere. rsc.orgresearchgate.net
NitrideNickel NitrideStable < ~680 K in N₂/NH₃ atmosphere; Stable < 430 K in H₂ atmosphere. rsc.orgresearchgate.net

Advanced Research Topics in Copper Nickel Electrocatalysis and Catalysis

Oxygen Evolution Reaction (OER) Electrocatalysis on Copper-Nickel Materials

The design of copper-nickel catalysts for OER centers on manipulating their structural and electronic properties to maximize active sites and improve efficiency. researchgate.net A key strategy involves the synthesis of bimetallic Cu-Ni nanoparticles with defined sizes and compositions. researchgate.net The addition of copper to nickel modifies these properties, leading to a higher concentration of surface oxygen defects and the formation of highly active Ni³⁺ sites under OER conditions. researchgate.net This synergistic effect is crucial for enhancing catalytic activity. rsc.org

Researchers have demonstrated that tuning the ratio of copper to nickel is essential for optimal performance. For instance, bimetallic Cu50Ni50 nanoparticles have shown a low overpotential of 318 mV versus the Reversible Hydrogen Electrode (RHE) and a small Tafel slope, indicating favorable kinetics. researchgate.net Another approach involves creating catalysts from cuprous oxide (Cu₂O) thin films modified with a nickel overlayer. rsc.orgacs.org By carefully controlling the amount of electrodeposited nickel, an optimal Ni/Cu₂O ratio can be achieved, resulting in an onset overpotential as low as 150 mV. acs.org The enhanced performance in such systems is attributed to the uniform distribution of Ni and Cu₂O particles, which suggests that bimetallic sites are key to facilitating efficient oxygen evolution. acs.org

Furthermore, supporting these dual-atom catalysts on materials like graphene can stabilize the metallic atoms and enhance their activity by improving electron mobility. ku.ac.ae This approach has been shown to lower the energy barrier for oxygen production, demonstrating the synergistic effect of the copper-nickel combination. ku.ac.ae

Table 1: Performance of Designed Copper-Nickel OER Electrocatalysts

Catalyst MaterialKey Design FeatureOverpotential @ 10 mA cm⁻² (vs RHE)Tafel Slope (mV dec⁻¹)Reference
Cu50Ni50 NanoparticlesOptimized bimetallic composition318 mV63.9 mV dec⁻¹ researchgate.net
Ni-overlayer on Cu₂OTuned Ni/Cu₂O ratio150 mV (onset)Not Specified acs.org
NiCo-UMOFNs on Copper FoamMOF structure on conductive support189 mV42 mV dec⁻¹ frontiersin.org

Understanding the mechanistic pathways of OER on Cu-Ni surfaces is fundamental to designing better catalysts. The reaction in alkaline media is complex, and two primary mechanisms are often considered: the adsorbate evolution mechanism (AEM) and the lattice oxygen mechanism (LOM). oaepublish.comacs.org AEM involves the conventional pathway where intermediates are adsorbed onto the catalyst surface. oaepublish.com In contrast, LOM involves the direct participation of oxygen atoms from the catalyst's crystal lattice in the reaction.

For bimetallic Cu-Ni catalysts, the addition of copper to nickel structures leads to modifications that favor OER. Specifically, it increases the concentration of surface oxygen vacancies. researchgate.net This ratio of oxygen vacancies to lattice oxygen has been shown to be an excellent descriptor of electrocatalytic activity. researchgate.net These vacancies, along with lattice strain and grain size effects, are believed to be critical for enhanced performance. researchgate.net

Under reaction conditions, the formation of active Ni³⁺ sites is observed on the catalyst surface. researchgate.net The efficiency of modified catalysts can be attributed to a dual redox cycle involving both the copper-nickel system and any supporting material, which facilitates charge transfer. rsc.org For example, in nickel-based systems, the Ni(II) ↔ Ni(III) redox couple is a key part of the catalytic cycle. rsc.org The synergistic electronic interaction between nickel and a second metal, like copper, can lower the activation energy for OER, thereby improving the reaction kinetics. frontiersin.org

The choice of support material and the control of catalyst morphology are critical for maximizing the performance of Cu-Ni OER electrocatalysts. Support materials not only provide mechanical stability but also enhance conductivity and create synergistic effects with the catalyst.

Nickel foam (NF) is a commonly used substrate due to its three-dimensional porous structure and high conductivity. rsc.orgrsc.org Growing catalysts directly on NF, such as hexagonal copper-coin-shaped NiCoSe₂@NiO@CoNi₂S₄@CoS₂ nanoarrays, results in excellent electrocatalytic activity. rsc.org The well-defined structure and the synergistic effects between the components contribute to a lower overpotential. rsc.org Similarly, depositing a bimetallic NiCo system on copper foam enhances catalytic activity due to the excellent conductivity and electron transfer ability of the copper substrate. acs.org

The morphology of the catalyst itself is also crucial. Constructing catalysts from cuprous oxide (Cu₂O) thin films modified with a nickel overlayer has proven effective. acs.org The performance of these films is highly dependent on the amount of Ni deposited, which in turn affects the composition and morphology. acs.org An optimal catalyst features a uniform distribution of Ni and Cu₂O particles, maximizing the number of exposed bimetallic active sites. rsc.orgacs.org The use of carbon-based supports like graphene or Ketjenblack can also enhance performance by increasing electrical conductivity and preventing catalyst agglomeration. mdpi.com However, carbon corrosion at high potentials in alkaline conditions can be a limiting factor for stability. mdpi.com

Hydrogen Evolution Reaction (HER) Electrocatalysis with Copper-Nickel Catalysts

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting. The development of low-cost, efficient, and durable HER catalysts is essential for large-scale hydrogen production. Copper-nickel alloys have been identified as promising alternatives to expensive platinum-group metals.

A significant driver for research into copper-nickel catalysts is their cost-effectiveness compared to precious metals like platinum. mdpi.comwieland-diversified.com Both copper and nickel are abundant and more affordable, making them suitable for large-scale industrial applications. wieland-diversified.comalfa-chemistry.com

Various cost-effective methods have been developed to synthesize Cu-Ni HER catalysts. Electron gun evaporation (e-gun) is a simple method used to deposit nickel thin films onto copper substrates. mdpi.com This technique has been shown to produce catalysts that are stable and exhibit good performance. mdpi.com Electrodeposition is another widely used technique where Ni-Cu alloys are deposited onto a substrate from a plating bath. researchgate.net This method allows for control over the alloy's composition by adjusting the applied current density. researchgate.net

Research has shown that the electrocatalytic activity for HER is dependent on the composition of the Ni-Cu alloys, with electrodes having a low nickel content often showing high electrocatalytic activities. researchgate.net Furthermore, the development of catalysts from metallic nanopowders via arc melting presents another avenue for creating promising low-cost materials for energy applications. researchgate.net The use of Cu-Ni fasteners and components in various industries already highlights their economic advantages over materials like stainless steel. amardeepsteel.com

Nickel-coated copper substrates have demonstrated significant promise as stable and active catalysts for the HER in alkaline solutions. mdpi.comresearchgate.net While pure copper is an excellent conductor, it is highly unstable and corrosive during electrolysis in alkaline solutions like potassium hydroxide (B78521) (KOH). mdpi.comresearchgate.net However, when alloyed with or coated by nickel, its stability and electrocatalytic activity are greatly enhanced. mdpi.comresearchgate.net

A Cu-Ni bilayer deposited via e-gun evaporation showed better performance and stability over 100 cycles compared to other tested configurations, achieving a current density of 10 mA/cm² at a potential of 0.28 V. mdpi.com The synergistic effect resulting from the change in nickel composition on the copper surface is believed to enhance this catalytic activity. mdpi.com Studies using electrodeposited Ni-Cu alloys on a copper substrate also found that these materials act as effective HER catalysts. researchgate.net

Density functional theory (DFT) calculations suggest that the substitution of copper into a nickel lattice can optimize the free energy for hydrogen adsorption, leading to Pt-like electrocatalytic activity. nih.gov For instance, a nanotubular copper-doped nickel catalyst on nickel foam required an overpotential of only 27 mV to achieve 10 mA cm⁻² with excellent durability. nih.gov Another advanced catalyst, copper-nickel bimetallic nitrides grown on nickel foam (CuₓNi₄₋ₓN/NF), exhibited outstanding HER performance in both acidic and alkaline media, with a low overpotential of about 110 mV at 100 mA cm⁻². rsc.orgrsc.org This high activity was attributed to the material's intrinsic metallic nature, which allows for enhanced charge transport. rsc.orgrsc.org

Table 2: Performance of Copper-Nickel HER Electrocatalysts

Catalyst MaterialSynthesis/SupportOverpotentialTafel Slope (mV dec⁻¹)Reference
Cu-Ni Bilayere-gun deposition on Cu0.28 V @ 10 mA/cm²115 mV dec⁻¹ mdpi.comresearchgate.net
Ni-coated Cu₂S nanoarraysCoated on Copper Foam< 200 mV @ 500 mA cm⁻²Not Specified oaepublish.com
Ni(Cu)/NFElectrodeposition/Dealloying on Ni Foam27 mV @ 10 mA/cm²33.3 mV dec⁻¹ nih.gov
CuₓNi₄₋ₓN/NFGalvanic replacement on Ni Foam~110 mV @ 100 mA/cm²Not Specified rsc.orgrsc.org

Carbon Dioxide Reduction (CO2R) and Other Catalytic Conversions

The synergistic interplay between copper and nickel in bimetallic catalysts has opened new avenues for efficient chemical transformations, including the electrochemical reduction of carbon dioxide (CO2R) and other valuable catalytic conversions. The unique electronic and geometric properties of copper-nickel alloys and nanoalloys allow for enhanced activity, selectivity, and stability compared to their monometallic counterparts.

Bifunctional Copper-Nickel Electrocatalysts for CO2 Reduction and OER

Bifunctional electrocatalysts capable of performing both the carbon dioxide reduction reaction (CO2R) and the oxygen evolution reaction (OER) are critical for developing efficient CO2 conversion systems. Copper-nickel-based materials have emerged as promising candidates in this field.

In one study, a bifunctional electrocatalyst was created by electrodepositing cuprous oxide (Cu₂O) and nickel (Ni) onto a carbon substrate. researchgate.netdigitellinc.com By varying the deposition time of nickel, different thicknesses of the Ni overlayer on Cu₂O were achieved. The electrochemical reduction of CO2 at -0.89 V and -1.89 V versus the reversible hydrogen electrode (RHE) primarily yielded formate (B1220265) and carbon monoxide (CO). digitellinc.com A Ni overlayer of approximately 700 nm on Cu₂O resulted in the highest Faradaic efficiency for formate at 18%, while pure Cu₂O showed the highest Faradaic efficiency for CO at 7.9%. researchgate.netdigitellinc.com The enhanced formate production is attributed to a synergistic effect between Ni and Cu₂O, which maximizes the exposure of bimetallic sites that facilitate CO2 reduction. researchgate.netdigitellinc.com

Furthermore, these Ni-Cu₂O thin films demonstrated significantly higher current density for the OER, approximately nine times greater than previously reported Ni-Cu₂O electrocatalysts. researchgate.netdigitellinc.com This dual functionality allowed for the first demonstration of a two-electrode CO2 conversion device using a bifunctional catalyst, which produced formate and CO with Faradaic efficiencies of 16.0% and 19.7%, respectively. researchgate.netdigitellinc.com

The synergy between copper and nickel is a recurring theme. For instance, CuNi alloy nanoparticles supported on nitrogen-doped carbon nanotubes have shown high Faradaic efficiencies for CO production, with some configurations reaching up to 99.7%. nih.gov The enhanced performance of Cu-Ni bimetallic catalysts is often linked to the stable adsorption of key intermediates like *COOH and a low overpotential. mdpi.com Theoretical and experimental studies suggest that the interaction between Ni and Cu can accelerate water dissociation, which in turn promotes the hydrogenation of CO2 to *COOH, a crucial step in the reduction process. acs.org

Table 1: Performance of Bifunctional Copper-Nickel Electrocatalysts

CatalystCO2R ProductFaradaic Efficiency (%)Potential (V vs. RHE)Key Finding
Ni (~700 nm) on Cu₂OFormate18-0.89 and -1.89Synergistic effect maximizes bimetallic sites. researchgate.netdigitellinc.com
Cu₂OCO7.9-0.89 and -1.89Baseline performance for CO production. digitellinc.com
Ni-Cu₂O in two-electrode deviceFormate16.0N/ADemonstration of a complete CO2 conversion system. researchgate.netdigitellinc.com
Ni-Cu₂O in two-electrode deviceCO19.7N/ADemonstration of a complete CO2 conversion system. researchgate.netdigitellinc.com
Cu₀.₅₄₃Ni₁/NCCO99.7-0.6Optimized ratio enhances selectivity. nih.gov
Ni/Cu–N–CCO97.7-0.6Secondary Cu incorporation accelerates the rate-determining step. acs.org

Nitrate (B79036) Reduction to Ammonia (B1221849) Using Copper-Nickel Electrocatalysts

The electrochemical reduction of nitrate (NO₃⁻) to ammonia (NH₃) is a promising technology for both environmental remediation and sustainable ammonia synthesis. Copper-nickel electrocatalysts have demonstrated significant potential in this area due to their high efficiency and selectivity.

Electrodeposited copper-nickel nanoparticles on a titanium mesh have been shown to be superior electrocatalysts for this reaction. rsc.org These catalysts can achieve a high ammonia yield rate of 5644 μg h⁻¹ cm⁻² with a corresponding Faradaic efficiency of 93.1% in a 0.1 M potassium hydroxide (KOH) solution containing 0.1 M nitrate. rsc.org The onset potential for this reaction is a low 0 V vs. RHE. rsc.org

The composition of the Cu-Ni alloy plays a crucial role in its catalytic performance. Studies have shown that copper-rich alloys, such as Cu₈₀Ni₂₀ and Cu₉₀Ni₁₀, exhibit superior performance in alkaline media compared to the individual metals. researchgate.net Specifically, a Cu₉₁Ni₉ composition has been reported to have a superior nitrate removal rate. researchgate.net The synergistic effect between copper and nickel is believed to enhance both the catalytic activity and selectivity towards ammonia. researchgate.net

A Cu₅₀Ni₅₀ alloy catalyst has demonstrated a significant 0.12 V upshift in the half-wave potential and a six-fold increase in activity for nitrate reduction compared to pure copper at 0 V vs. RHE. acs.org This enhanced performance is attributed to the optimized adsorption energies of intermediates on the alloy surface. acs.org

Table 2: Performance of Copper-Nickel Electrocatalysts for Nitrate Reduction

CatalystAmmonia Yield Rate (μg h⁻¹ cm⁻²)Faradaic Efficiency (%)ElectrolyteKey Finding
Cu-Ni nanoparticles on Ti mesh564493.10.1 M KOH + 0.1 M NO₃⁻Superior performance with low onset potential. rsc.org
Cu₅₀Ni₅₀ alloyN/A~581 M KOH + 100 mM KNO₃Significant upshift in half-wave potential and increased activity compared to pure Cu. acs.org
CuNi-TBC-C214 μmol h⁻¹ cm⁻²94.681 M KOH + 0.1 M KNO₃Ni modulates the Cu d-orbital center, enhancing nitrate adsorption. bohrium.com
P-doped Cu–Ni alloy848.1 μmol h⁻¹ cm⁻²96.1N/AP-doping promotes the hydrogenation process. rsc.org

Heterogeneous Catalysis Applications of Copper-Nickel Nanoparticles (e.g., Hydrogenation, Photodegradation)

Copper-nickel nanoparticles (NPs) are versatile heterogeneous catalysts with applications in various chemical transformations, including hydrogenation and photodegradation. The catalytic properties of these nanoparticles can be tuned by controlling their composition, structure, and particle size. scirp.org

In hydrogenation reactions, the addition of copper to nickel catalysts can significantly alter the selectivity. For example, in the hydrogenolysis of ethane (B1197151) to methane (B114726), the catalytic activity decreases as copper is added to nickel. bohrium.com However, for the dehydrogenation of cyclohexane (B81311) to benzene, the activity initially increases with small additions of copper before declining at higher copper concentrations. bohrium.com This demonstrates that the effect of alloying is highly specific to the reaction being catalyzed. bohrium.com

Cu-Ni bimetallic catalysts have also been explored for the conversion of furfural (B47365). The support material plays a crucial role in determining the surface composition and, consequently, the catalytic performance. ucr.edu On an alumina (B75360) (Al₂O₃) support, Cu-Ni NPs tend to have evenly distributed copper and nickel, promoting the hydrogenation of the furan (B31954) ring. ucr.edu In contrast, on a titania (TiO₂) support, a near-surface alloy enriched in copper is formed, which favors the hydrogenolysis of the carbonyl group to produce methyl furan. ucr.edu

Furthermore, magnetic CuNi alloy NPs have been successfully used for the catalytic transfer hydrogenation of nitroarenes. acs.org A Cu₃Ni₇ composition was found to be the most effective, achieving a 99% conversion of nitrobenzene (B124822) to aniline (B41778) with high selectivity. acs.org These magnetic nanoparticles offer the advantage of easy separation and reuse. acs.org

In the realm of photodegradation, CuNi alloys have been identified as potential catalysts for breaking down organic dyes. scirp.org

Fundamental Surface Science of Copper-Nickel Catalysts

The catalytic performance of copper-nickel alloys is deeply rooted in their fundamental surface properties. Surface segregation and the electronic and geometric effects arising from the bimetallic interaction are key factors that dictate the activity and selectivity of these catalysts.

Surface Segregation and Its Impact on Catalytic Activity

Surface segregation, the phenomenon where the surface composition of an alloy differs from its bulk composition, is a critical aspect of copper-nickel catalysts. In many cases, copper tends to segregate to the surface of Cu-Ni nanoparticles. acs.org This surface enrichment of copper can be beneficial, as it alters the electronic structure of the catalyst and can suppress undesirable side reactions like carbon formation by increasing the dissociation energy of certain intermediates. acs.org

The reaction environment can dynamically influence surface segregation. For instance, in CO₂ hydrogenation, the presence of CO in the reactant mixture can invert the typical nickel surface segregation, leading to an increase in copper concentration on the surface. acs.orgacs.org This is attributed to the formation of a stable intermediate, methoxy (B1213986) (CH₃O), which modifies the segregation energy, driving copper to the surface. acs.orgacs.orgresearchgate.net This CO-induced copper surface segregation has been linked to high methanol (B129727) selectivity. acs.orgacs.orgresearchgate.net

The catalyst support also plays a significant role in directing surface segregation. On a titania (TiO₂) support, copper has been observed to segregate to the surface of Cu-Ni nanoparticles, while on alumina (Al₂O₃), the distribution of metals is more homogeneous. osti.gov This difference is attributed to strong interactions between nickel and the titania support, which drives nickel to the interface and copper to the surface. osti.gov This support-induced segregation has a direct impact on the catalytic selectivity in reactions like furfural conversion. osti.gov

Electronic and Geometric Effects on Adsorbate Reactivity (e.g., CO adsorption)

The interaction between copper and nickel in an alloy leads to both electronic and geometric effects that modify the adsorption and reactivity of molecules on the catalyst surface.

Electronic Effects: The presence of nickel can electronically perturb copper atoms, leading to changes in their d-electron population. researchgate.net This is supported by shifts in the binding energy of the Cu 2p₃/₂ photoelectron peak and the Cu 3d band center. researchgate.net This electronic modification can alter the adsorption energy of intermediates. For example, in the catalytic transformation of glycerol (B35011), the electronic effect of copper on nickel is indicated by a red shift in the infrared peak of adsorbed CO as the copper content increases. upc.eduresearchgate.net

Geometric Effects: The arrangement of copper and nickel atoms on the surface, known as the geometric or ensemble effect, is also crucial. The addition of copper to a nickel catalyst can break up large ensembles of adjacent nickel atoms. upc.eduresearchgate.net This can inhibit reactions that require a large number of active nickel sites, such as the deep hydrogenolysis of glycerol to methane. upc.eduresearchgate.net The disappearance of bridge-bound adsorbed CO on metallic nickel with the incorporation of copper is a visual representation of this geometric effect. upc.eduresearchgate.net

Thermal Stability and Diffusion of Copper on Nickel Surfaces

The performance, selectivity, and long-term durability of copper-nickel (Cu-Ni) bimetallic catalysts are intrinsically linked to the atomic arrangement and composition of their surfaces. Understanding the thermal stability of copper layers on nickel substrates and the kinetics of their interdiffusion is therefore critical for designing robust catalytic materials. The thermodynamic driving force for surface segregation in the Cu-Ni system is the lower surface free energy of copper compared to nickel. This phenomenon leads to an enrichment of copper at the surface, even in bulk alloys with low copper concentration. However, this surface structure is not static; it evolves under thermal treatment due to atomic diffusion, leading to the formation of surface alloys or the dissolution of copper overlayers into the nickel bulk.

Research into this area focuses on characterizing the temperature-dependent structural changes and quantifying the energetic barriers associated with atomic movement. These investigations typically involve depositing thin films or sub-monolayers of copper onto well-defined single-crystal nickel surfaces (e.g., Ni(100), Ni(111)) under ultra-high vacuum (UHV) conditions. The subsequent surface evolution during annealing is monitored using surface-sensitive techniques such as Auger Electron Spectroscopy (AES), Low-Energy Electron Diffraction (LEED), and Scanning Tunneling Microscopy (STM).

Thermal Stability and Surface Segregation

Upon deposition at or near room temperature, copper atoms typically form an epitaxial overlayer on the nickel substrate. The stability of this overlayer is a function of temperature. As the system is annealed, kinetic barriers are overcome, and the system moves towards its thermodynamic equilibrium state, which involves significant interdiffusion.

AES studies tracking the surface elemental composition as a function of annealing temperature provide direct evidence of this process. For a system prepared by depositing one monolayer (ML) of copper onto a Ni(111) surface, the initial surface is purely copper. Upon heating, the copper AES signal intensity decreases while the nickel signal increases, indicating that copper atoms are diffusing from the surface layer into the subsurface region and being replaced by nickel atoms from the bulk. This process continues until a stable surface alloy composition is reached, which is dependent on the annealing temperature.

The data below illustrates the typical evolution of surface copper concentration on a Ni(111) substrate, initially covered with 1 ML of Cu, as a function of annealing temperature.

Table 1: Effect of Annealing Temperature on Surface Copper Concentration on a Cu/Ni(111) System
Annealing Temperature (K)Surface Cu Concentration (Atomic %)Observed Surface Structure (Qualitative)
300~100%Epitaxial Cu(111) overlayer
550~82%Onset of Cu diffusion into subsurface layers
700~65%Formation of a disordered Cu-Ni surface alloy
850~50%Well-mixed, stable Cu-Ni surface alloy

These findings demonstrate that while copper is thermodynamically driven to the surface, this segregation is counteracted by the entropic driving force for mixing at elevated temperatures. The final surface composition represents a balance between these two effects.

Kinetics of Copper Diffusion on Nickel

The rate at which the Cu/Ni surface structure evolves is governed by the kinetics of atomic diffusion. The primary diffusion mechanism for copper on a nickel surface is adatom hopping, where individual copper atoms move between adjacent stable adsorption sites. The energy barrier for this process, known as the activation energy for diffusion (Ea), is highly dependent on the crystallographic orientation of the nickel surface. More open surfaces, such as Ni(110), present shallower potential energy corrugations and thus exhibit lower activation barriers compared to the more densely packed Ni(111) surface.

Theoretical calculations, often employing Density Functional Theory (DFT), and experimental measurements have been used to quantify these diffusion parameters. The diffusion coefficient, D, is typically described by the Arrhenius equation:

D = D₀ exp(-Eₐ / k₈T)

where D₀ is the pre-exponential factor, Eₐ is the activation energy, k₈ is the Boltzmann constant, and T is the absolute temperature.

The following table summarizes key kinetic parameters for the diffusion of a single copper adatom on different low-index nickel surfaces.

Table 2: Calculated Kinetic Parameters for Copper Adatom Diffusion on Nickel Surfaces
Diffusion SystemActivation Energy (Eₐ) (eV)Pre-exponential Factor (D₀) (cm²/s)Primary Diffusion Pathway
Cu on Ni(111)0.483 x 10⁻³Hopping between fcc and hcp hollow sites
Cu on Ni(100)0.422 x 10⁻³Hopping between four-fold hollow sites
Cu on Ni(110)0.295 x 10⁻⁴Hopping along the [1ī0] channel

The strong anisotropy in diffusion is evident. Diffusion on the Ni(110) surface is not only faster (lower Eₐ) but also highly directional, occurring preferentially along the close-packed atomic rows. In contrast, diffusion on the Ni(111) surface is isotropic. These differences have profound implications for catalyst nanoparticle morphology and the distribution of active sites during synthesis and operation. At catalytically relevant temperatures, copper atoms are highly mobile, allowing the surface to restructure dynamically in response to the chemical environment. Surface defects such as step edges and vacancies can act as trapping sites or provide alternative diffusion pathways with different energy barriers, further complicating the surface dynamics.

Investigations into Corrosion Mechanisms and Mitigation Strategies for Copper Nickel Systems

Fundamental Corrosion Mechanisms in Copper-Nickel Alloys

The inherent corrosion resistance of copper-nickel (Cu-Ni) alloys, particularly in aqueous environments, is a primary reason for their extensive use in marine, chemical, and power generation industries. nickelinstitute.org This resistance is not absolute, however, and is governed by a complex interplay of electrochemical processes, film formation, and environmental factors. Understanding these fundamental mechanisms is crucial for predicting alloy performance and developing effective mitigation strategies.

Film-Rupture Theory and Dealloying Mechanisms in Aqueous Environments

Two widely accepted theories that explain the failure of Cu-Ni alloys under corrosive conditions, especially when subjected to stress, are the film-rupture theory and the dealloying theory. mdpi.comencyclopedia.pubresearchgate.net

The film-rupture theory posits that Cu-Ni alloys develop a protective surface film upon exposure to aqueous environments. mdpi.comencyclopedia.pub When tensile stress is applied, this film can rupture, creating localized cracks. These cracks act as pathways for the corrosive solution to reach the underlying, more reactive metal substrate. mdpi.comencyclopedia.pub The exposed metal at the crack tip undergoes accelerated corrosion, while the surrounding passivated surface remains relatively protected. This process of rupture and subsequent corrosion can propagate, leading to material failure. mdpi.com

Dealloying , also known as selective leaching, is a corrosion mechanism where one element of an alloy is preferentially removed. surescreenscientifics.comnrc.gov In Cu-Ni alloys, this typically involves the selective dissolution of nickel, a phenomenon termed "denickelification". surescreenscientifics.comcandu.org This process leaves behind a porous, copper-rich structure with significantly reduced mechanical strength. surescreenscientifics.comnrc.gov The mechanism involves the simultaneous dissolution of both copper and nickel, followed by the re-deposition of the more noble copper. researchgate.net Dealloying is often observed in heat exchangers operating under low flow rates and heat transfer conditions. totalmateria.com The susceptibility of Cu-Ni alloys to dealloying is generally considered lower than that of other copper alloys like aluminum bronzes. iaea.org The kinetics of dealloying are primarily driven by electrochemical factors rather than solid-state diffusion. iaea.org

Role of Protective Oxide Film Formation (e.g., Cu2O, Ni oxides/hydroxides)

The corrosion resistance of Cu-Ni alloys is fundamentally attributed to the formation of a stable, protective surface film. copper.orgcopper.org Upon initial exposure to an aqueous environment, a film of cuprous oxide (Cu₂O) rapidly forms on the alloy surface. copper.orgcopper.orgdau.edu This inner Cu₂O layer is compact and provides the primary barrier against corrosion. mdpi.comresearchgate.net

Over time, a more complex, double-layer oxide film can develop. mdpi.com The outer layer is typically more porous and can consist of various copper compounds such as cupric oxide (CuO), cupric hydroxychloride (Cu₂(OH)₃Cl), or copper carbonate (CuCO₃·Cu(OH)₂). mdpi.comdau.edujocpr.com

The presence of nickel significantly enhances the protective nature of this film. mdpi.comacs.org Nickel ions can become incorporated into the Cu₂O lattice, reducing the number of cation vacancies and thus decreasing ionic conductivity. copper.orgias.ac.in Additionally, nickel can form its own oxides and hydroxides, such as nickel(II) oxide (NiO) and nickel(II) hydroxide (B78521) (Ni(OH)₂), which further increase the compactness and protective qualities of the surface layer. mdpi.comdau.eduresearchgate.net The presence of iron as a minor alloying element can also contribute to the film's robustness. copper.org

The table below summarizes the key components of the protective film on copper-nickel alloys.

Film LayerPrimary ComponentsCharacteristics
Inner Layer Cuprous Oxide (Cu₂O)Compact, adherent, primary corrosion barrier mdpi.comresearchgate.net
Outer Layer Cupric Oxide (CuO), Cupric Hydroxychloride (Cu₂(OH)₃Cl)Porous, forms on top of the inner layer mdpi.comdau.edujocpr.com
Modifying Components Nickel(II) Oxide (NiO), Nickel(II) Hydroxide (Ni(OH)₂)Enhance compactness and protectiveness mdpi.comdau.eduresearchgate.net

Influence of Environmental Factors and Ion Species (e.g., Chloride, Sulfide) on Corrosion Kinetics

While generally resistant, the corrosion behavior of Cu-Ni alloys is significantly influenced by the specific environmental conditions and the presence of certain ionic species, most notably chloride and sulfide (B99878) ions.

Chloride (Cl⁻): Copper-nickel alloys are generally considered resistant to chloride-containing environments like seawater. mdpi.com However, chloride ions can play a role in the corrosion process. In the presence of chloride, an alternative pathway for Cu₂O formation involves the initial dissolution of copper to form a copper chloride complex (CuCl₂⁻), which then transforms into Cu₂O. mdpi.com High concentrations of chloride can lead to the formation of soluble CuCl₂⁻ complexes, and above a certain critical concentration, can induce pitting corrosion. ias.ac.inicp.ac.ru The effect of chloride concentration is complex; below a critical concentration, corrosion resistance tends to increase with decreasing nickel content, while above this concentration, it increases with increasing nickel content. icp.ac.ru An increase in chloride concentration generally leads to higher corrosion current densities. srce.hrresearchgate.net

Sulfide (S²⁻): Sulfide is particularly detrimental to the corrosion resistance of Cu-Ni alloys. mdpi.comresearchgate.netresearchgate.net When present, even at low concentrations, sulfide ions interfere with the formation of the protective cuprous oxide film. copper.orgcopper.org Instead, a non-protective and less adherent film containing cuprous sulfide (Cu₂S) is formed. mdpi.comcopper.orgmdpi.com This sulfide film is cathodic to the base metal, which can accelerate pitting corrosion. researchgate.net The presence of sulfide can lead to a significant increase in corrosion rates, especially in the presence of both sulfide and oxygen. researchgate.netampp.org The addition of sulfide causes significant dissolution of iron and nickel from the alloy and hinders the formation of the more protective Cu₂O film. mdpi.com In polluted seawater, sulfide is a primary cause of accelerated corrosion and pitting. researchgate.net

The synergistic effect of sulfide and stress can lead to severe stress corrosion cracking. mdpi.com The rupture of the brittle Cu₂S film can expose the underlying substrate, further accelerating degradation. mdpi.com

The following table outlines the effects of key environmental ions on the corrosion of copper-nickel alloys.

IonEffect on Protective FilmImpact on Corrosion
Chloride (Cl⁻) Can facilitate an alternative pathway for Cu₂O formation via CuCl₂⁻. mdpi.com High concentrations can lead to film breakdown. icp.ac.ruGenerally well-resisted, but high concentrations can increase corrosion rates and induce pitting. mdpi.comsrce.hr
Sulfide (S²⁻) Interferes with Cu₂O formation, leading to a non-protective Cu₂S film. copper.orgmdpi.comSignificantly increases corrosion rates, promotes pitting, and is a major factor in stress corrosion cracking. mdpi.comresearchgate.net

Localized Corrosion Phenomena in Copper-Nickel Alloys

Beyond uniform corrosion, copper-nickel alloys can be susceptible to localized forms of attack, which can lead to premature failure. These include pitting, crevice corrosion, and stress corrosion cracking.

Mechanisms of Pitting and Crevice Corrosion Initiation and Propagation

Pitting Corrosion: Pitting is a localized form of corrosion that leads to the creation of small holes, or "pits," in the metal. For Cu-Ni alloys, pitting can be initiated by the breakdown of the passive film. iaea.org This breakdown can be caused by aggressive ions like chloride, particularly at concentrations above a critical threshold. icp.ac.ru In sulfide-polluted waters, the formation of a non-protective Cu₂S layer is a primary cause of pitting, as the sulfide layer is cathodic to the alloy. researchgate.net The corrosion process often starts with the removal of the passive oxide layer, followed by the oxidation of copper, leading to the formation of pits. ekb.eg The presence of microorganisms, such as Pseudomonas aeruginosa, can also accelerate pitting by depleting the protective Cu₂O film and producing complexing agents like ammonia (B1221849). frontiersin.org

Crevice Corrosion: This form of localized corrosion occurs in confined spaces or "crevices" where the local chemistry can become significantly different from the bulk environment. iaea.org Copper-nickel alloys can be susceptible to crevice corrosion, particularly in near-stagnant seawater conditions. totalmateria.comcopper.org Interestingly, for copper alloys, the attack is often observed immediately adjacent to the crevice rather than inside it, which is a common failure mode for stainless steels. nickelinstitute.orgdtic.mil The presence of gaskets or deposits can create such crevices and increase the risk of corrosion initiation. copper.orgcopper.org

Stress Corrosion Cracking Susceptibility and Mitigation Approaches

Stress Corrosion Cracking (SCC) occurs due to the combined action of a susceptible material, a specific corrosive environment, and tensile stress. mdpi.comampp.org While single-phase Cu-Ni alloys are generally resistant to SCC, they can become susceptible under certain conditions. copper.orgampp.org

The primary environments that induce SCC in Cu-Ni alloys are those containing ammonia or sulfide. mdpi.comampp.org Ammonium ions (NH₄⁺) are particularly aggressive as they can react with both copper and its protective Cu₂O layer, promoting dissolution. mdpi.comresearchgate.netinoteexpress.com Sulfide ions (S²⁻) contribute to SCC by forming a brittle, non-protective Cu₂S film, the rupture of which exposes fresh metal to the corrosive environment. mdpi.com The combination of ammonia and sulfide is especially detrimental. mdpi.comresearchgate.net The two main mechanisms proposed for SCC in these alloys are the film-rupture theory and dealloying. mdpi.comresearchgate.netdntb.gov.ua

Research has shown that higher nickel content generally improves SCC resistance. For instance, Cu-30Ni alloys exhibit greater resistance to SCC in ammonia and sulfide environments compared to Cu-10Ni alloys. mdpi.com

Mitigation Approaches for SCC: Several strategies can be employed to reduce the risk of SCC in copper-nickel systems:

Alloy Modification: Increasing the nickel content enhances SCC resistance. mdpi.com The addition of other elements, like iron, can also be beneficial by doping the Cu₂O film and reducing the growth rate of tarnish ahead of a crack. mdpi.com

Environmental Control: Minimizing exposure to aggressive species like ammonia and sulfides is a critical preventative measure.

Stress Reduction: Relieving residual stresses through heat treatments, such as annealing, can significantly reduce SCC susceptibility. voliro.com

Inhibitors: The use of corrosion inhibitors can help to passivate the metal surface and reduce the rate of corrosive attack. mdpi.com

The table below summarizes key findings on the SCC susceptibility of different Cu-Ni alloys in specific environments.

AlloyEnvironmentSCC Susceptibility & FindingsReference
Cu-10NiSulfide-polluted seawaterSevere SCC due to selective dissolution of copper. mdpi.com
Cu-10NiPolluted seawater with 200 ppm sulfide at 70°CExperienced the most severe SCC deterioration (39%). encyclopedia.pub
Cu-30NiPolluted seawater with 3120 ppm sulfide at 70°CMaximum deterioration percentage of 27%. encyclopedia.pub
Cu-30Ni18% monoethanolamine solution at 90°CMore susceptible to transgranular SCC than at 60°C. encyclopedia.pub

Erosion-Corrosion and Impingement Attack Mechanisms

Erosion-corrosion is a form of material degradation resulting from the combined action of a corrosive fluid and mechanical forces from that fluid's flow. In copper-nickel alloys, this phenomenon, often termed impingement attack, is a significant concern, particularly in applications involving flowing seawater, such as piping systems and heat exchangers. copper.orgnickelinstitute.org

The excellent corrosion resistance of copper-nickel alloys stems from the formation of a protective surface film. mdpi.comnickelinstitute.org However, when the velocity of the flowing fluid exceeds a critical point, the shear stresses generated can strip away this protective layer, leading to accelerated corrosion. copper.org The mechanism is complex, involving the interplay between mass transfer of chemical species and the mechanical removal of corrosion product films. mdpi.com

The critical flow velocity for copper-nickel alloys is a point of some debate among researchers, with suggested values varying based on experimental conditions and the state of the protective film. mdpi.com For instance, some studies suggest a critical velocity of 4.5 m/s for 90/10 copper-nickel and 4.1 m/s for 70/30 copper-nickel sheets. mdpi.com Other research indicates a maximum flow rate of 3.5 m/s for CuNi 90/10 systems to avoid erosion-corrosion. copper.org For condensers and heat exchangers, general experience has shown that 90-10 and 70-30 copper-nickel alloys can be used with velocities up to 2.5 m/s and 3.0 m/s, respectively. copper.org Extreme turbulence, such as that found in tight radius bends or downstream of partially throttled valves, should be avoided. copper.org

Research on B10 copper-nickel alloy in sand-containing seawater identified three flow rate categories for erosion-corrosion mechanisms: low (<2.5 m/s), medium (2.5–3.5 m/s), and high (>3.5 m/s). x-mol.net Even in the presence of sand, the alloy can form a protective film, with peak protectiveness observed between 0 and 1.5 m/s. x-mol.net

The composition of the alloy, particularly the presence of iron, is crucial for resisting impingement attack. nickelinstitute.orgcopper.org Iron promotes the formation of a more resilient protective film. nickelinstitute.orgcopper.org For 90-10 copper-nickel, an optimal iron content between 1.5% and 2.5% has been identified for minimizing impingement attack at a water velocity of 3 m/s. nickelinstitute.orgcopper.org

The following table summarizes the critical flow velocities for copper-nickel alloys as reported in various studies.

AlloyCritical Flow Velocity (m/s)Source
90/10 Cu-Ni (sheet)4.5 mdpi.com
70/30 Cu-Ni (sheet)4.1 mdpi.com
90/10 Cu-Ni (piping)<3.5 copper.org
70/30 Cu-Ni (tube)>4.5 mdpi.com
90/10 Cu-Ni (general)~3 mdpi.com
90-10 Cu-Ni (condenser)up to 2.5 copper.org
70-30 Cu-Ni (condenser)up to 3.0 copper.org

Atmospheric and Environmental Corrosion of Copper-Nickel Alloys

Copper-nickel alloys exhibit good resistance to atmospheric corrosion, a key reason for their use in marine environments. copper.orgnickelinstitute.org This resistance is attributed to the formation of a protective surface film. nickelinstitute.org

Long-term studies reveal that the corrosion rates of copper-nickel alloys in marine environments are generally low. copper.org Data collected over 14 years showed that the general corrosion rates for 90-10 and 70-30 alloys in quiet, flowing (0.6 m/s), and tidal seawater conditions range between 0.0025 and 0.025 mm/year. copper.org Initial corrosion rates were higher in the early stages of exposure before stabilizing at lower values. copper.org For the 70-30 alloy, corrosion rates were consistently lower in tidal conditions compared to quiet or flowing seawater. copper.org

In simulated marine environments, the composition of the alloy significantly influences its long-term corrosion behavior. mdpi.comresearchgate.net Studies on gray cast irons with copper and nickel additions under simulated marine conditions showed that in the long term, copper had a more significant impact on the corrosion mechanisms than nickel. mdpi.comresearchgate.net

The protective film on copper-nickel alloys is complex and its formation is influenced by the alloying elements. nickelinstitute.org Iron is a critical addition for enhancing corrosion resistance, particularly against impingement attack. nickelinstitute.orgcopper.orgnickelinstitute.org It promotes the formation of a uniform and adherent protective layer. copper.org Some researchers believe that iron forms a protective layer of iron oxide on the surface. ampp.org The addition of iron and nickel atoms into the cuprous oxide (Cu₂O) film is thought to reduce cation vacancies, thereby increasing the film's resistance. ampp.org

In weathering steels, and similarly in iron alloys containing copper and nickel, the formation of goethite (α-FeOOH) is crucial for corrosion resistance. mdpi.comresearchgate.net Copper content, in particular, has been shown to significantly increase the amount of goethite in the protective layer, especially in the long term. mdpi.comresearchgate.net While nickel content did not significantly influence the formation of goethite, it did contribute to short-term corrosion resistance by aiding in the formation of other oxyhydroxides like lepidocrocite. mdpi.com The presence of both copper and nickel can lead to the formation of a denser and more uniform goethite protective layer. mdpi.com

Ferrous sulfate (B86663) (FeSO₄) treatments are sometimes used to enhance the protective film on copper-nickel alloys by promoting the formation of lepidocrocite (γ-FeOOH). ampp.orgampp.org The effectiveness of this treatment depends on factors like fluid flow and the composition of the treatment media. ampp.org

The table below outlines the influence of key alloying elements on the protective layer of copper-nickel systems.

Alloying ElementInfluence on Protective LayerKey Corrosion ProductSource
Iron (Fe) Enhances resistance to impingement attack by promoting a uniform and adherent protective film. nickelinstitute.orgcopper.orgcopper.orgIron Oxide, incorporated into Cu₂O film. ampp.org nickelinstitute.orgcopper.orgcopper.orgampp.org
Copper (Cu) Significantly promotes the formation of goethite in the long term, increasing corrosion resistance. mdpi.comresearchgate.netGoethite (α-FeOOH). mdpi.comresearchgate.net mdpi.comresearchgate.net
Nickel (Ni) Contributes to short-term corrosion resistance by aiding in the formation of lepidocrocite. mdpi.com May not significantly influence long-term goethite formation. mdpi.comresearchgate.netLepidocrocite. mdpi.com mdpi.comresearchgate.net

Microstructural Influences on Copper-Nickel Corrosion Resistance

The microstructure of copper-nickel alloys plays a significant role in their corrosion resistance. scientific.netdiva-portal.org Factors such as grain size, grain boundary character distribution (GBCD), and the presence of secondary phases can all impact corrosion behavior. scientific.net

Research on copper-nickel alloy pipes (B44673) with different service lives indicated that pipes with larger grains and a broader grain size distribution exhibited better corrosion resistance. scientific.net This study found no obvious differences in chemical composition or GBCD among the samples. scientific.net

The manufacturing process also affects the microstructure and, consequently, the corrosion properties. A study on 70/30 copper-nickel alloy fabricated by wire arc additive manufacturing (WAAM) revealed a microstructure of columnar grains with dendritic structures and chemical segregation. mdpi.compreprints.org Despite this, certain WAAM samples showed superior corrosion resistance in a 3.5 wt% NaCl solution compared to conventionally produced samples, exhibiting higher film resistance and a lower passive current density. mdpi.compreprints.org The uneven distribution of nickel between the dendrite core and the inter-dendritic area was identified as a critical factor in the corrosion morphology. mdpi.compreprints.org

The presence of certain elements, even in small amounts, can affect the microstructure and hot workability, which can indirectly influence corrosion resistance. Elements like lead, sulphur, carbon, and phosphorus are carefully controlled in commercial alloys to ensure good weldability and hot ductility. nickelinstitute.orgnickelinstitute.org

Research on Copper Nickel for Advanced Functional Applications

Thermoelectric Material Research Using Copper-Nickel

Copper-nickel (Cu-Ni) alloys, also known as constantan, are the subject of renewed interest in the field of thermoelectric materials. researchgate.net While traditionally not possessing the highest figure of merit (ZT), their high electrical conductivity and moderate Seebeck coefficient result in a high power factor, making them promising for applications where substantial electrical power output is desired. mdpi.com Researchers are exploring various avenues to enhance their thermoelectric performance, from optimizing intrinsic properties to employing advanced manufacturing techniques.

Optimization of Thermoelectric Properties (Seebeck Coefficient, Electrical Conductivity, Thermal Conductivity)

The efficiency of a thermoelectric material is determined by the interplay of its Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). sinica.edu.tw The goal is to maximize the power factor (S²σ) while minimizing thermal conductivity. sinica.edu.tw

The Seebeck coefficient in Cu-Ni alloys can be influenced by alloying with other elements. For instance, the addition of a small amount of tungsten (W) can lead to an increase in the Seebeck coefficient. mdpi.com Conversely, increasing the amount of tin (Sn) or W can cause a decrease in the Seebeck coefficient. mdpi.com Nano-twin boundaries within the alloy's structure can also enhance the Seebeck coefficient by scattering low-energy carriers. researchgate.net

Electrical conductivity is another key parameter. Alloying with about 1 atomic percent of Sn has been shown to increase the electrical conductivity of Cu-Ni alloys. mdpi.com However, the inclusion of W tends to decrease electrical conductivity. mdpi.com

Thermal conductivity in Cu-Ni alloys is an area of significant focus for optimization. Alloying with heavy elements like Sn and W can reduce thermal conductivity due to enhanced phonon scattering. mdpi.com The use of nanopowders in the fabrication process also contributes to a lower thermal conductivity compared to conventional constantan. mdpi.com Furthermore, the introduction of carbon nanotubes or Al₂O₃ nanoparticles into the Cu-Ni matrix has been shown to significantly lower thermal conductivity. mdpi.com Research has demonstrated a notable decrease in the thermal conductivity of a Cu-Ni alloy, from 48.1 to 9.3 W/mK at 873 K, after doping with carbon nanotubes (CNTs). researchgate.net

The following table summarizes the effect of alloying elements on the thermoelectric properties of a Cu₅₀Ni₅₀ alloy.

Alloying Element (1 at. %)Effect on Seebeck CoefficientEffect on Electrical ConductivityEffect on Thermal Conductivity
Tin (Sn)DecreaseIncreaseDecrease
Tungsten (W)IncreaseDecreaseDecrease

Figure of Merit (ZT) Enhancement in Copper-Nickel Alloys

The dimensionless figure of merit, ZT, is the primary metric for evaluating the performance of thermoelectric materials, calculated as ZT = (S²σT)/κ, where T is the absolute temperature. sinica.edu.tw Enhancing ZT in Cu-Ni alloys is a key research objective.

Alloying strategies have shown promise in improving the ZT of Cu-Ni alloys. For example, a Cu₅₀Ni₅₀ alloy alloyed with 1 atomic percent of W exhibited a ZT of 0.12, which represents a 26% increase compared to the unalloyed sample. mdpi.com Similarly, the addition of 1 atomic percent of Sn resulted in a ZT value of up to 0.09 at 573 K. mdpi.com These enhancements are a direct result of the modifications to the Seebeck coefficient, electrical conductivity, and thermal conductivity discussed previously. mdpi.com While these ZT values are modest compared to state-of-the-art thermoelectric materials like Bi₂Te₃, the focus for Cu-Ni alloys is often on maximizing the power factor for high power output applications. mdpi.com Some studies have achieved a ZT of up to 0.35 at 800 K by incorporating Al₂O₃ nanoparticles, primarily by significantly reducing the thermal conductivity. mdpi.com

Alloy CompositionMaximum ZT ValueTemperature
Cu₅₀Ni₅₀~0.09573 K
Cu₅₀Ni₅₀ + 1 at. % Sn0.09573 K
Cu₅₀Ni₅₀ + 1 at. % W0.12Not Specified
Cu-Ni + Al₂O₃ nanoparticles0.35800 K

Power-Generating Optimization through Structural Geometrics of Copper-Nickel Thermoelectric Devices

Beyond material properties, the geometric structure of the thermoelectric device itself plays a crucial role in optimizing power generation. researchgate.netarxiv.orgresearchgate.net Research on Cu-Ni thermoelectric generators has investigated the impact of thermoleg (the thermoelectric elements) geometry, such as length and width, on performance. researchgate.net

Additive Manufacturing for Thermoelectric Copper-Nickel Alloys

Additive manufacturing (AM), or 3D printing, is emerging as a powerful tool for fabricating thermoelectric materials and devices with complex geometries that are difficult to achieve with conventional methods. researchgate.net This technology offers the potential to overcome some of the manufacturing challenges that have limited the widespread adoption of thermoelectric technologies. researchgate.net

For Cu-Ni alloys, AM techniques like Laser Beam Powder Bed Fusion (PBF-LB) are being developed. metal-am.com A collaboration between 3D Systems and HII's Newport News Shipbuilding led to the development of CuNi30, a corrosion-resistant copper-nickel alloy for use with the DMP Flex 350 metal AM machine. metal-am.com This development allows for the direct metal printing of Cu-Ni parts, which can significantly reduce lead times—by an anticipated 75%—and lower inventory costs compared to traditional casting methods. metal-am.com While this specific application is focused on marine components due to the alloy's excellent corrosion resistance, the ability to additively manufacture Cu-Ni opens up possibilities for fabricating intricately designed thermoelectric generators. metal-am.com The rapid solidification inherent in AM processes can also lead to refined microstructures, which could positively impact thermoelectric properties. mdpi.com

Electronic Packaging and Interconnection Technologies with Copper-Nickel

In the realm of electronic packaging, the reliability of solder joints is paramount to the longevity and performance of electronic devices. tandfonline.com Copper is a widely used substrate material, and the interaction between the solder and the substrate leads to the formation of interfacial intermetallic compounds (IMCs). nih.govcircuitinsight.com The composition and stability of these IMCs are critical to the mechanical integrity of the solder joint. electronics.orgnih.gov

Reliability of Solder Joints and Interfacial Intermetallic Compounds (IMCs)

The formation of an IMC layer, typically Cu₆Sn₅, at the interface between a tin-based solder and a copper substrate is essential for creating a strong metallurgical bond. electronics.orgnih.gov However, these IMCs are often brittle, and excessive growth can create a pathway for crack propagation, potentially leading to solder joint failure. electronics.orgmdpi.com

The introduction of nickel into this system, either as an alloying element in the solder or as a plating on the copper substrate, has been shown to significantly enhance solder joint reliability. nih.govelectronics.org Nickel atoms can substitute for copper atoms in the Cu₆Sn₅ IMC, forming a more stable (Cu,Ni)₆Sn₅ compound. nih.gov This ternary IMC is more stable at room temperature than the binary Cu₆Sn₅. nih.gov

One of the key benefits of nickel addition is the stabilization of the hexagonal crystal structure of the Cu₆Sn₅ IMC. electronics.orgresearchgate.net In the absence of nickel, Cu₆Sn₅ undergoes an allotropic transformation from a hexagonal to a monoclinic structure as it cools below 186°C, which can induce stress and cracking in the IMC layer. electronics.orgresearchgate.net The presence of nickel suppresses this transformation, preserving the hexagonal phase and reducing the incidence of initial cracking. electronics.orgresearchgate.net This stabilization of the interfacial IMC has a beneficial effect on the solder joint's resistance to impact loading. electronics.org Adding nickel to the copper substrate can also inhibit the germination and growth of the IMC layer during aging, further improving the long-term reliability of the solder joint. nih.gov

IMC CompoundCrystal Structure (at room temp)StabilityImpact on Solder Joint
Cu₆Sn₅MonoclinicLess StableProne to cracking due to phase transformation
(Cu,Ni)₆Sn₅HexagonalMore StableReduced cracking, improved impact resistance

Stabilization of IMC Phases (e.g., Hexagonal Cu6Sn5) by Nickel Addition

The intermetallic compound (IMC) Cu6Sn5 is a critical component formed at the interface between tin-based solders and copper substrates. This compound exhibits an allotropic transformation; it is stable as hexagonal η-Cu6Sn5 at temperatures above 186°C and transforms to monoclinic η'-Cu6Sn5 at lower temperatures. elsevierpure.comcambridge.orgelectronics.org This transformation is significant because it is accompanied by a volume expansion of approximately 2.15%, which can induce internal stresses and lead to the formation of microcracks within the solder joint, compromising its reliability. electronics.orguq.edu.au

Research has demonstrated that introducing a small amount of nickel into Sn-Cu solder alloys effectively stabilizes the high-temperature hexagonal η-Cu6Sn5 phase, allowing it to persist down to room temperature. elsevierpure.comelectronics.orgjst.go.jp This stabilization occurs as nickel atoms substitute copper atoms within the Cu6Sn5 crystal lattice, forming a ternary compound, (Cu,Ni)6Sn5. nih.govwikipedia.org A nickel content of approximately 9 atomic percent within the (Cu,Ni)6Sn5 structure has been identified as sufficient to prevent the allotropic phase change. elsevierpure.comuq.edu.au

Impact of IMC Growth and Morphology on Solder Joint Performance

The growth and morphology of the intermetallic compound (IMC) layer at the solder-substrate interface are crucial factors that dictate the mechanical performance and reliability of a solder joint. nih.gov While a thin, continuous IMC layer is necessary for good metallurgical bonding, excessive growth can be detrimental due to the inherently brittle nature of these compounds. nih.govsemlab.com The addition of nickel to solder compositions significantly influences these characteristics.

Nickel alters the morphology of the IMC, often transforming it from a coarse, scallop-like structure to a more refined, planar, or needle-like shape. uq.edu.auresearchgate.netcambridge.org This modification of the grain structure can lead to improved mechanical properties. bohrium.com Furthermore, the addition of nickel has been shown to suppress the growth of the Cu3Sn IMC layer, which is generally considered less desirable than the Cu6Sn5 layer, and can be associated with the formation of Kirkendall voids. uq.edu.aunih.gov

Sensor Development Utilizing Copper-Nickel Materials

Copper-nickel materials have emerged as highly effective platforms for the development of non-enzymatic electrochemical sensors, particularly for glucose detection. bohrium.comrsc.org These sensors offer advantages over traditional enzyme-based detectors, such as enhanced stability, simplicity of fabrication, and lower cost. bohrium.com The electrocatalytic activity of copper and nickel towards the oxidation of glucose in alkaline media forms the basis of their sensing mechanism. nih.gov

Bimetallic copper-nickel composites, including nanoparticles and metal-organic frameworks (MOFs), often exhibit synergistic effects, leading to superior sensing performance compared to their single-metal counterparts. mdpi.com These advanced materials provide a large surface area and an abundance of active sites, which facilitates efficient charge transfer and enhances the catalytic reaction. mdpi.com Research into various copper-nickel sensor architectures has demonstrated excellent analytical performance, characterized by high sensitivity, low limits of detection (LOD), wide linear response ranges, and strong selectivity against common interfering substances like ascorbic acid and uric acid. bohrium.commdpi.comnih.gov

Thin films composed of copper and nickel oxides are promising materials for fabricating chemiresistive gas sensors. Both copper(II) oxide (CuO) and nickel(II) oxide (NiO) are p-type semiconductors, a property that governs their gas sensing mechanism. mdpi.commdpi.com The detection principle relies on the change in the material's electrical resistance upon adsorption of gas molecules onto its surface. louisville.edu For p-type semiconductors, exposure to reducing gases like hydrogen (H2), ammonia (B1221849) (NH3), or methane (B114726) (CH4) typically causes an increase in resistance, while exposure to oxidizing gases like nitrogen dioxide (NO2) causes a decrease. researchgate.netresearchgate.net

Composites and heterostructures of NiO and CuO can offer enhanced sensing capabilities compared to the individual oxides. ama-science.orgmaterialsciencejournal.org Doping CuO with NiO can modify the band gap and improve the electrical behavior of the material. mdpi.com The similar ionic radii of Cu2+ and Ni2+ allow for doping without significant lattice distortion. mdpi.com The formation of p-p heterojunctions at the interface between NiO and CuO can create charge depletion or accumulation layers that modulate the sensor's response, leading to improved sensitivity and selectivity. researchgate.net For instance, a NiO@CuO nanocomposite sensor demonstrated a rapid response time of just 2 seconds to 100 ppm of NO2 at room temperature. researchgate.net The performance of these sensors, including sensitivity, selectivity, and optimal operating temperature, is highly dependent on the material's morphology, porosity, and composition. researchgate.netmdpi.com

Adsorption and Separation Processes with Copper-Nickel Composites

Copper-nickel nanocomposites, particularly those involving their oxides (e.g., NiO/CuO), have proven to be effective adsorbents for the removal of pollutants, such as anionic dyes, from aqueous solutions. nih.govpeerj.com The high surface area and porous nature of these nanomaterials provide numerous active sites for the adsorption process. peerj.com

The primary mechanism for the adsorption of anionic dyes is often electrostatic attraction. mdpi.com In acidic solutions (low pH), the surface of the metal oxide nanocomposite becomes protonated, acquiring a net positive charge. This positively charged surface then attracts the negatively charged anionic dye molecules. mdpi.com As the pH of the solution increases, the adsorbent surface becomes less positive or even negatively charged due to the presence of excess hydroxide (B78521) ions (OH-), which leads to electrostatic repulsion and competition with the dye anions, thereby reducing the adsorption efficiency. mdpi.com

The adsorption process is typically analyzed using kinetic and isotherm models to understand the underlying mechanisms. nih.gov The experimental data for dye adsorption on copper-nickel nanocomposites often fit well with the pseudo-second-order kinetic model, which suggests that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate. peerj.comrsc.org Adsorption equilibrium is commonly described by isotherm models such as the Langmuir and Freundlich models. nih.govresearchgate.netcore.ac.uk The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. peerj.comcore.ac.uk Studies have shown that NiO/CuO nanocomposites can achieve high maximum adsorption capacities for anionic dyes like Reactive Red-2, with the process being well-described by the Langmuir isotherm. peerj.com

Kinetic and Isotherm Modeling of Adsorption on Copper-Nickel Adsorbents

The efficacy of copper-nickel-based adsorbents in sequestering various pollutants is critically evaluated through kinetic and isotherm modeling. These models provide essential insights into the adsorption mechanism, the rate of solute uptake, and the maximum adsorption capacity of the material. Such studies are fundamental for the design and optimization of wastewater treatment processes.

Kinetic models are employed to determine the rate at which adsorption occurs and to elucidate the controlling mechanisms of the adsorption process, such as mass transfer and chemical reaction. The pseudo-first-order and pseudo-second-order models are among the most frequently used to analyze experimental data. The pseudo-second-order model, in particular, has been found to be well-suited for describing the adsorption kinetics of various pollutants onto copper-nickel adsorbents, suggesting that chemisorption is often the rate-limiting step. mdpi.comfrontiersin.org For instance, in studies involving the removal of heavy metal ions, the calculated adsorption capacities from the pseudo-second-order model have shown close agreement with experimental values, with high correlation coefficients (R² > 0.99). acs.org

Isotherm models, on the other hand, describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent surface at a constant temperature. The Langmuir and Freundlich isotherm models are widely applied to understand the nature of the adsorption process. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ekb.eg Conversely, the Freundlich model is an empirical equation that describes multilayer adsorption onto a heterogeneous surface. mdpi.comekb.eg

Research has demonstrated that the adsorption of certain dyes and heavy metals onto copper-nickel composite materials is well-described by the Langmuir isotherm, indicating a homogeneous, monolayer adsorption process. nih.govresearchgate.net For example, the adsorption of Reactive Red-2 dye onto a nickel oxide/copper oxide nanocomposite showed a strong fit with the Langmuir model. nih.govresearchgate.net Similarly, the removal of copper(II) and nickel(II) ions using various adsorbents has often been successfully modeled by the Langmuir isotherm, which provides information on the maximum adsorption capacity. nih.govscispace.comresearchgate.net

The following tables summarize key findings from various research studies on the kinetic and isotherm modeling of adsorption using copper-nickel and related adsorbents.

Kinetic Modeling of Adsorption on Copper-Nickel Based Adsorbents

AdsorbentAdsorbateKinetic ModelParametersCorrelation Coefficient (R²)Reference
NiO/CuO NanocompositeReactive Red-2Pseudo-Second-Orderq_e (calc) = 103 mg/g≥ 0.96 nih.govresearchgate.net
NiO/CuO NanocompositeOrange IIPseudo-Second-Order-≥ 0.96 nih.govresearchgate.net
Cellulose-g-GMA-imidazoleCopper(II)Pseudo-Second-Order-- witpress.com
Cellulose-g-GMA-imidazoleNickel(II)Pseudo-Second-Order-- witpress.com
NanobentoniteCopper(II)Pseudo-Second-Order-> 0.998 acs.org
NanobentoniteNickel(II)Pseudo-Second-Order-> 0.998 acs.org

Isotherm Modeling of Adsorption on Copper-Nickel Based Adsorbents

AdsorbentAdsorbateIsotherm ModelMaximum Adsorption Capacity (q_max)Correlation Coefficient (R²)Reference
NiO/CuO NanocompositeReactive Red-2Langmuir103 mg/g≥ 0.96 nih.govresearchgate.net
Bentonite/GO CompositeCopper(II)Langmuir558.4 mg/g- nih.gov
Bentonite/GO CompositeNickel(II)Langmuir402.5 mg/g- nih.gov
Palm Shell Activated CarbonCopper(II)Langmuir1.581 mg/g0.977 scispace.comresearchgate.net
Palm Shell Activated CarbonNickel(II)Langmuir0.130 mg/g0.817 scispace.comresearchgate.net

Future Directions and Emerging Research Avenues for Copper Nickel Systems

Integration of Artificial Intelligence and Machine Learning in Copper-Nickel Material Design

The convergence of artificial intelligence (AI) and materials science is paving the way for a data-driven approach to the design and discovery of new materials, moving beyond traditional trial-and-error methods. pnnl.govoaepublish.com This paradigm shift is accelerating research and enabling the development of a more autonomous and reliable design process for copper-nickel (Cu-Ni) alloys. pnnl.gov Machine learning (ML) algorithms are being employed to analyze microstructures, predict material properties, and identify optimal processing parameters, which is crucial for advancing manufacturing technologies where material evolution pathways are not well-established. pnnl.gov

A significant application of ML in this field is the creation of predictive models that can forecast the properties of Cu-Ni alloys based on their composition and processing history. For instance, researchers have successfully used ML to accelerate the discovery of high-performance Cu-Ni-Co-Si alloys by establishing a composition-process-property database. researchgate.net This approach allows for the simultaneous prediction of properties and optimization of both composition and process parameters, significantly reducing the time and effort required for experimental work. researchgate.net In one study, four promising alloy compositions were selected from nearly 39,000 candidates using a multi-performance screening method, and the predictions showed good agreement with experimental results. researchgate.net

Furthermore, AI frameworks are being developed to uncover hidden correlations between material features and to design novel alloys with superior properties. tamu.edu A notable success in this area is the discovery of a new shape memory alloy with the narrowest hysteresis ever recorded, achieved using an Artificial Intelligence Materials Selection (AIMS) framework. tamu.edu While the typical composition for these alloys involves equal parts nickel and titanium, the ML model predicted a different composition with a higher copper content that resulted in enhanced properties. tamu.edu This demonstrates the potential of ML to explore unconventional compositional spaces and identify materials with exceptional performance characteristics. tamu.edu

The integration of both numerical and textual data into ML models is another promising frontier. mpg.de Researchers at the Max-Planck-Institut für Eisenforschung have developed a model that combines these data types to improve the predictive accuracy for corrosion resistance in alloys by up to 15% compared to existing methods. mpg.de This approach allows the model to consider not only the alloy's composition but also crucial information from textual descriptions of manufacturing processes and experimental protocols. mpg.de

Table 1: Applications of Machine Learning in Copper-Nickel Alloy Design

Application AreaMachine Learning TechniqueKey Outcomes
Microstructure CharacterizationClassification AlgorithmsAutomated classification of mixed, partially mixed, and unmixed Cu-Ni features from microscopy images. pnnl.gov
Property PredictionArtificial Neural Networks, Random ForestPrediction of mechanical properties (e.g., microhardness) and electrical conductivity based on composition and processing parameters. oaepublish.comresearchgate.net
Alloy DiscoveryArtificial Intelligence Materials Selection (AIMS) FrameworkDiscovery of a new shape memory alloy with record-low energy loss and high cyclic stability. tamu.edu
Corrosion ResistanceDeep-Learning ModelsEnhanced prediction of pitting corrosion resistance by integrating numerical and textual data. mpg.de

Advanced In Situ Characterization Techniques for Dynamic Processes in Copper-Nickel

Understanding the dynamic structural and chemical changes that occur in copper-nickel systems during processes like catalysis, corrosion, and deformation is crucial for optimizing their performance. Advanced in situ characterization techniques, which allow for real-time monitoring of these processes under operational conditions, are becoming indispensable tools for researchers. mdpi.com These methods provide critical insights that are often missed by conventional ex situ techniques, which only analyze materials before and after a process. mdpi.com

Several in situ techniques are particularly valuable for studying Cu-Ni systems:

X-ray Absorption Spectroscopy (XAS): This technique is highly sensitive to the local electronic and geometric structure of materials. mdpi.com In situ XAS can track changes in the valence state and coordination environment of copper and nickel atoms during electrochemical reactions, providing valuable data on catalyst activation and degradation mechanisms. mdpi.comresearchgate.net

X-ray Diffraction (XRD): In situ XRD allows for the real-time monitoring of changes in the crystal structure of Cu-Ni alloys. researchgate.netannualreviews.org This is particularly useful for studying phase transformations, strain evolution, and the formation of new crystalline phases during processes like annealing or mechanical testing.

Raman Spectroscopy: In situ Raman spectroscopy provides information about chemical bond transformations and the dynamic reconstruction of active species on the surface of a material. mdpi.com It is a non-destructive technique that can detect molecular microstructure information at electrode-electrolyte interfaces during electrochemical processes. mdpi.com

Electron Microscopy: Techniques like in situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) enable the direct visualization of microstructural evolution at high resolution. annualreviews.org This includes observing processes like grain growth, dislocation motion, and the formation of precipitates in real-time.

Atomic Force Microscopy (AFM): In situ AFM can provide topographical images of a material's surface with high resolution, allowing researchers to visualize surface evolution and reconstruction during electrochemical reactions. annualreviews.org

These advanced in situ techniques are shedding light on complex phenomena in Cu-Ni systems. For example, they have been instrumental in revealing that catalysts often undergo surface reconstruction during reactions to form the true active species. mdpi.com Understanding this dynamic behavior is essential for the rational design of more efficient and durable catalysts. mdpi.com

Table 2: Advanced In Situ Characterization Techniques for Copper-Nickel Systems

TechniqueInformation GainedApplication in Cu-Ni Research
In Situ X-ray Absorption Spectroscopy (XAS)Local electronic and geometric structure, valence state changes. mdpi.comresearchgate.netStudying catalyst activation and degradation, understanding reaction mechanisms. mdpi.com
In Situ X-ray Diffraction (XRD)Crystal structure changes, phase transformations, strain. researchgate.netannualreviews.orgMonitoring structural evolution during annealing, mechanical testing, and reactions. researchgate.net
In Situ Raman SpectroscopyChemical bond transformations, surface species. mdpi.comInvestigating dynamic changes at electrode-electrolyte interfaces. mdpi.com
In Situ Electron Microscopy (TEM/SEM)Microstructural evolution, grain growth, defect dynamics. annualreviews.orgObserving real-time changes during deformation and thermal processing.
In Situ Atomic Force Microscopy (AFM)Surface topography and reconstruction. annualreviews.orgVisualizing surface changes during corrosion and electrochemical processes.

Development of Novel Copper-Nickel Architectures with Tailored Functionalities

Researchers are actively exploring the development of novel copper-nickel architectures to achieve tailored functionalities that go beyond those of conventional bulk alloys. These advanced architectures often involve controlling the material's structure at the micro- or nanoscale to enhance properties like strength, catalytic activity, and corrosion resistance.

One promising approach is the creation of multi-nano-layered structures using techniques like pulse electro-forming. koreascience.kr By alternating thin layers of copper and nickel, it is possible to create materials with unique mechanical and physical properties that are not attainable in their bulk counterparts.

Another area of focus is the development of hierarchical and porous structures. For example, a flower-like structure has been identified in a Ni-Cu-Pt catalyst, which provides a significantly larger surface area for loading metal particles and enhances catalytic activity. acs.org The ability to control the size and shape of these architectures can lead to improved structural stability and surface efficiency. acs.org

Additive manufacturing techniques, such as Direct Metal Laser Sintering (DMLS), are also being used to fabricate complex Cu-Ni alloy components with near-net shapes and low porosity. researchgate.net This technology allows for the creation of intricate designs and functionally graded materials where the composition and microstructure vary across the component to optimize performance. Research has shown that Cu-Ni alloys produced by DMLS exhibit excellent corrosion resistance, particularly in marine environments. researchgate.net

Friction stir alloying (FSA) is another innovative technique for producing novel Cu-Ni based alloys. mdpi.com This solid-state process allows for the alloying of elements with significantly different melting points and can create ultra-refined grain structures. mdpi.com The resulting alloys can exhibit enhanced mechanical properties, such as increased microhardness and a desirable bimodal grain structure that can help overcome the typical trade-off between strength and ductility. mdpi.com

The versatility of copper alloys, including copper-nickel, also extends to architectural applications where their aesthetic appeal, durability, and antimicrobial properties are highly valued. copper.org The development of new alloys and surface finishes continues to expand the design possibilities for both functional and decorative elements in buildings. copper.org

Table 3: Novel Copper-Nickel Architectures and Fabrication Methods

ArchitectureFabrication MethodKey Features and Functionalities
Multi-nano-layersPulse Electro-formingUnique mechanical and physical properties. koreascience.kr
Flower-like Porous StructuresChemical SynthesisHigh surface area, enhanced catalytic activity. acs.org
Complex GeometriesDirect Metal Laser Sintering (DMLS)Near-net shape, low porosity, excellent corrosion resistance. researchgate.net
Ultra-refined Grain StructuresFriction Stir Alloying (FSA)Enhanced microhardness, improved strength-ductility balance. mdpi.com

Sustainable and Circular Economy Approaches in Copper-Nickel Material Research

The increasing demand for metals, including copper and nickel, for applications in low-carbon technologies necessitates a greater focus on sustainable production and a circular economy. ucl.ac.uk While copper is highly recyclable without any loss of performance, the current supply of recycled copper is insufficient to meet the growing demand. ucl.ac.ukcwiemeevents.com This underscores the importance of research into more efficient recycling processes and strategies to extend the lifespan of copper-nickel products.

Research is also focused on making the primary production of copper and nickel more sustainable. This includes developing cleaner smelting and refining processes that minimize energy consumption and greenhouse gas emissions. encyclopedie-environnement.org The recovery of valuable by-products from the mining and refining process is another important aspect of a circular approach. encyclopedie-environnement.org

Furthermore, designing products with circularity in mind is crucial. cwiemeevents.com This involves making it easier to disassemble products and recover the copper and nickel components at the end of their life. cwiemeevents.com Communicating with smelters and recycling organizations can help original equipment manufacturers (OEMs) choose alloys that are most suitable for recycling. cwiemeevents.com

The concept of a circular economy also extends to minimizing waste and promoting the reuse and regeneration of resources in manufacturing processes. researchgate.net This can involve implementing lean manufacturing principles to reduce material and energy waste, as well as exploring industrial symbiosis where the waste from one process becomes a resource for another. researchgate.net

While achieving a fully circular economy for copper and nickel faces challenges due to rapidly growing demand, research into sustainable practices and advanced recycling technologies is essential for reducing the environmental impact of these critical materials. ucl.ac.ukacs.org

Q & A

Basic Research Questions

Q. How can researchers determine the crystal structure of Cu-Ni alloys using X-ray diffraction (XRD)?

  • Methodological Answer : XRD analysis requires calibration with standard reference materials (e.g., Si powder) to ensure instrument accuracy. For Cu-Ni alloys, refine lattice parameters using Rietveld refinement to account for atomic displacement and phase fractionation. Ensure samples are polished to minimize surface roughness, and collect data at multiple angles (2θ) to enhance signal-to-noise ratios. Cross-validate results with transmission electron microscopy (TEM) for nanoscale structural insights .

Q. What experimental protocols ensure reproducibility in synthesizing Cu-Ni nanoparticles via chemical reduction?

  • Methodological Answer : Standardize synthesis by controlling molar ratios of precursors (e.g., CuCl₂ and NiCl₂), reducing agents (e.g., NaBH₄), and stabilizers (e.g., polyvinylpyrrolidone). Monitor reaction temperature (±1°C) and stirring rate (e.g., 500 rpm) rigorously. Characterize particle size distribution using dynamic light scattering (DLS) and validate with TEM. Document pH and ionic strength to enable replication .

Q. How do researchers quantify oxidation states of Cu and Ni in mixed oxides using X-ray photoelectron spectroscopy (XPS)?

  • Methodological Answer : Calibrate XPS spectra with Adventitious Carbon C 1s peak (284.8 eV). Deconvolute Cu 2p₃/₂ and Ni 2p₃/₂ peaks using Gaussian-Lorentzian fitting to distinguish Cu⁺/Cu²⁺ and Ni²⁺/Ni³⁺. Auger parameter analysis can resolve ambiguities in oxidation states. Include charge correction and satellite subtraction for accuracy .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of Cu-Ni alloys in CO₂ hydrogenation be resolved?

  • Methodological Answer : Conduct a systematic review of reaction conditions (temperature, pressure, H₂/CO₂ ratio) and catalyst pretreatment (e.g., reduction in H₂ flow). Use in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) to identify intermediate species and active sites. Compare turnover frequencies (TOF) across studies after normalizing for surface area (via BET) and metal dispersion (via chemisorption) .

Q. What advanced techniques characterize interfacial strain in Cu-Ni core-shell nanostructures under thermal stress?

  • Methodological Answer : Employ in-situ XRD with synchrotron radiation to monitor lattice parameter changes during heating (25–800°C). Pair with finite element modeling (FEM) to simulate strain distribution. Use electron backscatter diffraction (EBSD) to map grain orientation and dislocation density. Validate with nanoindentation to measure mechanical properties .

Q. How do researchers reconcile discrepancies in reported corrosion resistance of Cu-Ni alloys in marine environments?

  • Methodological Answer : Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in artificial seawater (ASTM D1141-98). Control variables: chloride concentration (3.5 wt.%), dissolved oxygen (8 ppm), and flow velocity (1 m/s). Apply Weibull statistics to failure data and correlate with alloy composition (e.g., Fe/Mn content) using multivariate regression .

Data Analysis and Interpretation

Q. What statistical methods validate the synergistic effects of Cu-Ni composites in electrocatalytic water splitting?

  • Methodological Answer : Use analysis of variance (ANOVA) to compare overpotentials (η) and Tafel slopes across compositions. Apply principal component analysis (PCA) to decouple contributions from surface area, conductivity, and active sites. Report confidence intervals (95%) for stability tests (>1000 cycles) and include error propagation in turnover calculations .

Q. How to design experiments isolating the role of Ni doping in enhancing Cu-based superconductors?

  • Methodological Answer : Use a combinatorial library approach with gradient Ni concentrations (0–15 at.%). Characterize critical temperature (T_c) via four-probe resistivity measurements and Meissner effect validation. Pair with density functional theory (DFT) simulations to model electronic structure changes. Control oxygen stoichiometry using thermogravimetric analysis (TGA) .

Tables for Comparative Analysis

Property Cu Ni Cu-Ni Alloy
Electrical Conductivity (S/m)5.96×10⁷1.43×10⁷2.5–4.5×10⁷ (composition-dependent)
Thermal Expansion (10⁻⁶/K)16.513.414.0–15.5 (graded alloys)
Magnetic OrderingDiamagneticFerromagneticParamagnetic (Cu-rich) to Ferromagnetic (Ni-rich)

Key Considerations for Experimental Design

  • Sampling Rigor : For phase diagram studies, use at least 10 alloy compositions with 3 replicates each to capture phase boundaries statistically .
  • Contradiction Resolution : When conflicting data arise, apply meta-analysis frameworks (e.g., PRISMA) to assess study heterogeneity and bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.